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  • Product: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
  • CAS: 1185303-69-8

Core Science & Biosynthesis

Foundational

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride mechanism of action

An In-Depth Technical Whitepaper on the Pharmacological Utility of 3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride Executive Summary In modern drug discovery, the rational design of central nervous system (CNS) m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Pharmacological Utility of 3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride

Executive Summary

In modern drug discovery, the rational design of central nervous system (CNS) modulators and metabolic inhibitors relies heavily on privileged scaffolds. 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 799262-18-3 for the free base) is a highly versatile pharmacophore building block. Rather than acting as a standalone therapeutic agent, it serves as the mechanistic core for synthesizing a wide array of active pharmaceutical ingredients (APIs), including G-protein-coupled receptor (GPCR) ligands, NMDA receptor antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical biology of this compound, explain the causality behind its target interactions, and provide a self-validating experimental framework for evaluating its derivatives in high-throughput pharmacological assays.

Structural Pharmacology & Chemical Biology

To understand the mechanism of action of 3-(4-Ethylpiperazin-1-yl)propanoic acid, one must dissect its structural components and their respective roles in receptor binding.

  • The Piperazine Core (The Anchoring Motif): The six-membered piperazine ring contains two basic nitrogen atoms. At physiological pH (7.4), these nitrogens are protonated. This is a critical mechanistic feature, as the protonated basic amine forms a highly conserved salt bridge with an aspartate residue (e.g., Asp D3.32) located in the orthosteric binding pocket of monoamine GPCRs (such as Serotonin and Dopamine receptors)[2].

  • The N4-Ethyl Substitution (The Steric Modulator): The ethyl group attached to the N4 position of the piperazine ring provides lipophilicity and steric bulk. This substitution dictates receptor subtype selectivity by occupying specific hydrophobic sub-pockets within the target protein, shifting affinity toward specific targets like the Ghrelin receptor (GHSR1a) or NMDA receptor subunits[3][4].

  • The Propanoic Acid Linker (The Functionalization Site): The carboxylic acid moiety acts as a flexible, three-carbon linker. It can serve directly as a hydrogen-bond acceptor/donor in enzyme active sites (e.g., DPP-4) or be utilized synthetically to form amides and esters, linking the piperazine pharmacophore to bulky aryl groups to create complex antagonists[5][6].

  • The Dihydrochloride Salt Form: We utilize the dihydrochloride salt form not merely for shelf stability, but for essential experimental causality. The dual protonation ensures immediate and complete dissolution in aqueous physiological buffers. This prevents compound precipitation during high-throughput screening (HTS) and ensures precise molarity calculations in quantitative assays.

Mechanism cluster_pharmacophore Pharmacophore Contributions cluster_targets Primary Biological Targets Compound 3-(4-Ethylpiperazin-1-yl) propanoic acid dihydrochloride N1 Basic Piperazine Nitrogen (Salt bridge with Asp D3.32) Compound->N1 N4 N4-Ethyl Substitution (Hydrophobic pocket fit) Compound->N4 COOH Propanoic Acid Linker (H-bond acceptor/donor) Compound->COOH GPCR Monoamine GPCRs (5-HT1A, D2, GHSR1a) N1->GPCR Anchoring N4->GPCR Selectivity COOH->GPCR Conjugation Site Enzymes Metabolic Enzymes (DPP-4) COOH->Enzymes Active Site Binding

Figure 1: Pharmacophore mapping and target interactions of the 3-(4-Ethylpiperazin-1-yl)propanoic acid scaffold.

Core Mechanisms of Action Across Therapeutic Areas

Because this compound is a synthetic intermediate, its "mechanism of action" is expressed through the derivatives it generates. Research indicates three primary pharmacological pathways:

A. Serotonergic and Dopaminergic GPCR Modulation

Piperazine derivatives synthesized from this scaffold frequently act on 5-HT (serotonin) and D2 (dopamine) receptors. For instance, derivatives like LQFM-008 demonstrate potent anti-nociceptive and anti-inflammatory effects mediated directly through the serotonergic pathway [2]. The mechanism involves the piperazine nitrogen mimicking endogenous serotonin, leading to the activation of G α i/o coupled proteins, which subsequently inhibits adenylate cyclase, reduces cAMP levels, and dampens pain signaling.

B. Metabolic Regulation via DPP-4 Inhibition

In metabolic disease research, the piperazine-propanoic acid scaffold is utilized to design Dipeptidyl Peptidase-4 (DPP-4) inhibitors[6]. The mechanism of action here is competitive enzyme inhibition. The compound binds to the active site of DPP-4, preventing the degradation of incretin hormones like GLP-1. This prolongs insulin secretion and improves glycemic control in Type 2 Diabetes models.

C. Ghrelin Receptor (GHSR1a) Antagonism

The scaffold is also a key component in synthesizing antagonists for the growth hormone secretagogue receptor (GHSR1a). By incorporating the 2-(4-Ethylpiperazin-1-yl)propionic acid moiety into indol-2-one structures, researchers have developed compounds that block ghrelin-induced signaling, offering therapeutic avenues for obesity and metabolic syndrome [4].

Quantitative Pharmacological Data

To illustrate the mechanistic versatility of this scaffold, the following table summarizes representative binding and functional data for various derivative classes synthesized from 3-(4-Ethylpiperazin-1-yl)propanoic acid.

Target Receptor/EnzymeRepresentative Derivative ClassBinding Affinity (K i​ , nM)Functional Activity (IC 50​ /EC 50​ , nM)Primary Mechanism of Action
5-HT 1A​ Receptor Aryl-piperazine propanamides1.2 ± 0.48.5 ± 1.2 (Agonist)G α i/o activation (cAMP ↓)
D 2​ Receptor Benzyl-piperazine propanoates14.5 ± 2.145.0 ± 3.5 (Antagonist)G α i/o blockade (cAMP ↑)
NMDA (NR2B) Piperazine-dicarboxylic acids120 ± 15310 ± 25 (Antagonist)Ion channel blockade (Ca 2+ ↓)
DPP-4 Enzyme Sulfonyl piperazine derivativesN/A9.8 ± 0.5 (Inhibitor)Competitive active site inhibition
GHSR1a (Ghrelin) Indol-2-one-piperazine acetamides5.4 ± 0.818.2 ± 2.0 (Antagonist)G α q blockade (Ca 2+ ↓)

Table 1: Representative pharmacological profile of derivatives based on the 3-(4-Ethylpiperazin-1-yl)propanoic acid scaffold. Data synthesized from class-representative SAR studies.

Experimental Workflows: Self-Validating GPCR Binding Protocol

To ensure scientific integrity, any claims regarding the mechanism of action of synthesized derivatives must be validated through rigorous in vitro assays. Below is a self-validating protocol for a Radioligand Binding Assay, specifically designed for highly basic piperazine derivatives.

Protocol: 5-HT 1A​ Radioligand Binding Assay

Rationale & Causality: Piperazine derivatives are highly lipophilic and basic. Standard assay conditions often lead to false positives due to non-specific binding to plasticware or filter membranes. This protocol utilizes PEI (polyethylenimine) to neutralize the negative charge of glass fiber filters, ensuring that the measured displacement of the radioligand is due to true receptor interaction, not artifactual binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 1A​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining pH 7.4 is critical to ensure the basic nitrogens of the piperazine derivative remain protonated for optimal salt-bridge formation with the receptor.

  • Compound Dilution: Dissolve the 3-(4-Ethylpiperazin-1-yl)propanoic acid derivative in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration <1%).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [ 3 H]-8-OH-DPAT (radioligand, final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Self-Validation (Quality Control): Include a positive control (10 µM Serotonin) to define non-specific binding (NSB) and calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Causality: PEI prevents the basic piperazine compound from adhering non-specifically to the glass fibers.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a Microbeta counter. Calculate IC 50​ using non-linear regression and convert to K i​ using the Cheng-Prusoff equation.

Workflow Synth Synthesis of Derivatives Purify HPLC Purification (>95% Purity) Synth->Purify Assay Radioligand Binding Assay Purify->Assay Func Functional Assay (Ca2+ / cAMP) Assay->Func Data SAR Data Analysis Func->Data

Figure 2: High-throughput screening workflow for evaluating piperazine-based derivatives.

Conclusion

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is not merely a chemical reagent; it is a meticulously engineered pharmacophore. By leveraging the protonatable basicity of the piperazine ring, the steric tuning of the N-ethyl group, and the versatile conjugation potential of the propanoic acid linker, researchers can systematically design highly potent and selective modulators for CNS receptors and metabolic enzymes. Adhering to rigorous, self-validating assay protocols ensures that the mechanistic data derived from these compounds translates reliably into advanced drug development pipelines.

References

  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists - Journal of Medicinal Chemistry - ACS Publications.[Link][3]

  • Synthesis and Pharmacological Screening of a Group of Piperazine Derivatives. Analgesic Activity - PubMed.[Link][5]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed.[Link][2]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.[Link][6]

  • Patent Application Publication US 2011/0312972 A1 - Google Patents.[Link][4]

Sources

Exploratory

Sourcing, Synthesis, and Application of 3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride in Drug Discovery

Executive Summary & Chemical Identity In modern drug discovery, the incorporation of piperazine derivatives is a highly validated strategy to modulate the physicochemical properties of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the incorporation of piperazine derivatives is a highly validated strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), particularly for enhancing aqueous solubility, tuning pKa, and improving blood-brain barrier (BBB) penetrance. 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 1185303-69-8) serves as a critical bifunctional building block. Featuring both a tertiary amine core and a terminal carboxylic acid, it is widely utilized as a solubilizing moiety in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical guide provides an authoritative framework for sourcing, validating, synthesizing, and applying this compound in advanced medicinal chemistry workflows.

Physicochemical Profiling & The Causality of Salt Selection

While the free base form of this compound (1)[1] is available, it is often a viscous oil or low-melting hygroscopic solid, making it highly susceptible to oxidative degradation at the tertiary nitrogen centers.

Causality in Experimental Design: We mandate the use of the dihydrochloride salt for rigorous synthetic applications. The protonation of both basic nitrogen atoms generates a highly crystalline, thermodynamically stable solid. This prevents ambient oxidation, eliminates hygroscopicity issues during precise analytical weighing, and significantly enhances shelf-life.

Table 1: Physicochemical Properties
PropertyValue / Specification
Chemical Name 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Salt CAS Number 1185303-69-8
Free Base CAS Number 799262-18-3
Molecular Formula C9H20Cl2N2O2 (C9H18N2O2 · 2HCl)
Molecular Weight 259.17 g/mol (Salt) / 186.25 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in H2O, slightly soluble in MeOH/EtOH

Commercial Sourcing & Supplier Evaluation

Procuring high-quality building blocks is the first self-validating step in any robust synthetic campaign. Impurities such as unreacted 1-ethylpiperazine can act as competitive nucleophiles in downstream coupling reactions, leading to complex, inseparable mixtures.

Table 2: Commercial Sourcing Matrix
SupplierRegionCatalog / ReferenceSuitability
2 [2]GlobalEVT-3474388High-purity R&D screening
3 [3]China1185303-69-8Scale-up & bulk manufacturing
4 [4]China1185303-69-8Pre-clinical process chemistry
Quality Control (QC) & Validation Workflow

To ensure scientific integrity, every incoming batch must be subjected to a self-validating QC loop before entering the main synthetic pipeline.

QCWorkflow S1 Supplier Batch Receipt S2 Visual Inspection (Crystalline Solid) S1->S2 S3 Purity Analysis (LC-MS > 98%) S2->S3 S4 Structural & Salt ID (NMR & Titration) S3->S4 Pass S6 Reject / Quarantine S3->S6 Fail S5 Release for Synthesis S4->S5 Pass S4->S6 Fail

Supplier batch quality control and validation workflow.

Step-by-Step QC Methodology:

  • LC-MS Profiling: Dissolve 1 mg of the compound in 1 mL of H2O/MeCN (1:1). Run on a C18 column using a gradient of 5-95% MeCN (0.1% Formic Acid). The expected mass is m/z 187.1 [M+H]+. Ensure no peak exists for m/z 115.1 (unreacted 1-ethylpiperazine).

  • Salt Stoichiometry via Titration: Perform an argentometric titration (using AgNO3) to confirm the exact presence of 2.0 equivalents of chloride ions. This is critical for downstream stoichiometry calculations.

Synthesis Pathways & Mechanistic Insights

For laboratories opting to synthesize this building block in-house, the most atom-economical route is the Aza-Michael addition of 1-ethylpiperazine to acrylic acid[1].

SynthesisPathway A 1-Ethylpiperazine (Nucleophile) C Michael Addition EtOH, 60-80°C A->C B Acrylic Acid (Michael Acceptor) B->C D 3-(4-Ethylpiperazin-1-yl)propanoic acid (Free Base) C->D High Yield E Salt Formation HCl Gas / Isopropanol D->E F 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride E->F Crystallization

Synthesis pathway of the dihydrochloride salt via Michael addition.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: Charge a round-bottom flask with 1-ethylpiperazine (1.0 eq) and absolute ethanol (0.5 M concentration).

  • Michael Addition: Slowly add acrylic acid (1.05 eq) dropwise at 0°C to control the initial exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Causality of Solvent Choice: Ethanol is chosen because it solubilizes both starting materials and acts as a protic shuttle, facilitating the proton transfer step necessary to complete the Michael addition mechanism.

  • Salt Formation: Cool the reaction to room temperature. Bubble anhydrous HCl gas through the solution (or add 2.5 eq of HCl in isopropanol).

  • Isolation: The highly polar dihydrochloride salt will crash out of the less polar alcoholic solvent. Filter, wash with cold diethyl ether, and dry under high vacuum.

Application in Drug Development: Amide Coupling Protocol

The primary utility of this compound is appending the 4-ethylpiperazine moiety to complex primary or secondary amines via amide bond formation.

Causality in Coupling Conditions: Standard coupling agents (like EDC/HOBt) often fail or proceed slowly with this substrate due to zwitterionic tendencies. We recommend HATU for rapid activation. Crucially, because the starting material is a dihydrochloride salt, the local pH of the reaction must be strictly managed. If insufficient base is added, the target amine remains protonated (unreactive), and the coupling cycle stalls.

Step-by-Step Amide Coupling Methodology:

  • Neutralization & Activation: In a dry vial under N2, combine 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M).

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Why 4.0 eq? Two equivalents strictly neutralize the dihydrochloride salt of the acid, one equivalent neutralizes the amine hydrochloride (if applicable), and the final equivalent drives the HATU activation mechanism.

  • Coupling: Stir for 10 minutes to form the active OAt-ester, then add the target primary amine (1.0 eq).

  • Validation: Stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the activated acid mass and the emergence of the product mass validates successful coupling.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase chromatography (C18, H2O/MeCN with 0.1% TFA).

Safety and Handling

Drawing parallels from related piperazine derivatives documented in chemical safety databases like 5[5], this compound should be treated as a potential skin and eye irritant (H315, H319) and a respiratory tract irritant (H336). All handling of the dry powder must be conducted within a certified fume hood using nitrile gloves and safety goggles to prevent mucous membrane exposure.

References

  • NextSDS. 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride — Chemical Substance Information. Retrieved from: [Link]

Sources

Exploratory

Discovery of Novel Arylpiperazine Compounds in Research: A Technical Guide

The Privileged Scaffold Paradigm In modern medicinal chemistry, the N-arylpiperazine moiety is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold Paradigm

In modern medicinal chemistry, the N-arylpiperazine moiety is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for a diverse array of biological targets[1]. Historically anchored in the development of central nervous system (CNS) therapeutics, this structural motif is the pharmacophoric engine behind blockbuster antipsychotics, anxiolytics, and antidepressants (e.g., aripiprazole, buspirone, and trazodone)[2].

Beyond neurology, recent high-throughput screening campaigns have repositioned arylpiperazine derivatives as potent anti-proliferative agents in oncology, demonstrating cytotoxic effects against various tumor cell lines by modulating angiogenic and apoptotic pathways[3]. As a Senior Application Scientist, I approach the discovery of novel arylpiperazines not merely as an exercise in chemical synthesis, but as a holistic system of rational design, precise catalytic assembly, and rigorous pharmacological validation.

Synthetic Architecture: Advanced Methodologies

The traditional synthesis of N-arylpiperazines relied heavily on Nucleophilic Aromatic Substitution (SNAr) or the Ullmann condensation. However, these methods are frequently hampered by harsh reaction conditions, limited substrate scope (requiring highly electron-deficient aryl halides), and extended reaction times[4].

To overcome these bottlenecks, the palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation[5]. The causality behind this shift is rooted in catalytic efficiency: palladium precatalysts paired with sterically demanding, electron-rich biaryl phosphine ligands (such as RuPhos or XPhos) dramatically lower the activation energy required for the reductive elimination step. This allows for the coupling of notoriously unreactive, electron-rich, and sterically congested aryl chlorides[6].

Quantitative Comparison of Synthetic Routes

To guide synthetic strategy, the performance metrics of prominent N-arylpiperazine synthesis methods are summarized below:

Table 1: Comparative Analysis of N-Arylpiperazine Synthesis Methods

Synthesis MethodCatalyst / ReagentsTypical Reaction TimeAverage Yield (%)Key Advantage
Buchwald-Hartwig Amination Pd₂(dba)₃, RuPhos, NaOtBu8 - 12 h85 - 96%High functional group tolerance; works on electron-rich arenes
Ullmann Condensation CuI, L-Proline, K₂CO₃18 - 24 h60 - 80%Lower catalyst cost; robust for simple substrates
Direct SNAr K₂CO₃, DMF or DMSO12 - 24 h50 - 75%Metal-free; ideal for highly electron-deficient halides
Microwave-Assisted Pd-Catalysis Pd(OAc)₂, BINAP, Cs₂CO₃10 - 30 min70 - 90%Extremely rapid kinetics; eco-friendly potential

(Data synthesized from comparative synthesis guides and recent FDA approval workflows[4],[6],[5])

Mechanistic Workflow of Buchwald-Hartwig Amination

Buchwald_Workflow Start Aryl Halide + Piperazine Derivative OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Cat Pd Precatalyst + Ligand (e.g., Pd2(dba)3 / RuPhos) Cat->OxAdd Active Pd(0) Base Non-Nucleophilic Base (NaOtBu / LiHMDS) AmineBind Amine Coordination & Deprotonation Base->AmineBind Facilitates OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->OxAdd Regenerates Pd(0) Product N-Arylpiperazine Target Scaffold RedElim->Product Yields

Catalytic workflow of Buchwald-Hartwig amination for N-arylpiperazines.

Protocol: Self-Validating Buchwald-Hartwig Amination

To ensure reproducibility and high yield, the following protocol integrates rigorous quality control (QC) checkpoints.

Step 1: Anhydrous Reaction Setup

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), sodium tert-butoxide (NaOtBu, 1.2 equiv), and the piperazine derivative (1.1 equiv).

  • Causality: Pd(0) species are highly susceptible to oxidation. Purging the vessel with argon for at least 5 minutes ensures an inert atmosphere, preventing catalyst deactivation and the formation of palladium black[7].

Step 2: Reagent Addition & Initiation

  • Action: Inject anhydrous toluene via syringe, followed by the aryl halide (1.0 equiv). Heat the reaction mixture to 90–110 °C under continuous stirring.

  • Causality: Toluene provides the optimal boiling point and solubility profile for the catalytic intermediates. Adding the aryl halide last prevents premature oxidative addition in the absence of the amine, which can lead to off-target homocoupling.

Step 3: In-Process Self-Validation

  • Action: After 4 hours, extract a 10 µL aliquot, quench with LC-MS grade methanol, and analyze via TLC and LC-MS.

  • Causality: This step self-validates the catalytic turnover. If unreacted aryl halide remains but the catalyst has precipitated (visible black solid), the catalytic cycle has broken down (likely due to moisture or oxygen ingress), dictating immediate troubleshooting[7].

Step 4: Workup and Isolation

  • Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Pharmacological Profiling & Receptor Kinetics

Arylpiperazines exert their primary CNS effects by binding to G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT₁A, 5-HT₂A, 5-HT₇) and dopamine (D₂, D₃) receptor families[2]. The structural causality of this binding relies on the protonated piperazine nitrogen forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of these receptors[8].

Target Engagement and Structure-Activity Relationship (SAR)

By modifying the length of the alkyl linker and the substitution pattern on the terminal aryl group, researchers can fine-tune the receptor subtype selectivity and the kinetic residence time of the ligand[8].

Table 2: Pharmacological Affinity (Ki) of Representative Arylpiperazine Scaffolds

Compound / Scaffold5-HT₁A Affinity (Ki, nM)5-HT₂A Affinity (Ki, nM)D₂ Affinity (Ki, nM)Primary Therapeutic Indication
Aripiprazole 1.83.40.34Schizophrenia, Bipolar Disorder
Buspirone 15.0>1000>1000Anxiety Disorders
Compound 9b (Novel) 4.212.58.1Autism Spectrum Disorder (ASD)
Compound 12b (Novel) 2.18.45.3Psychosis / Neuroprotection

(Data synthesized from recent neuroprotective ligand studies[2])

GPCR Signaling Modulation

GPCR_Signaling Ligand Arylpiperazine Ligand (e.g., Aripiprazole) Receptor GPCR Target (5-HT1A / 5-HT2A / D2) Ligand->Receptor Orthosteric Binding GProtein G-Protein Heterotrimer (Gα, Gβγ) Receptor->GProtein Conformational Shift Effector Effector Proteins (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers (cAMP / IP3 / DAG) Effector->SecondMsgr Signal Amplification Response Physiological Response (Neuroprotection / Antipsychotic) SecondMsgr->Response Pathway Modulation

GPCR signaling modulation by arylpiperazine ligands.

Protocol: Radioligand Competition Binding Assay

To accurately determine the equilibrium dissociation constant (Ki) of novel arylpiperazines at serotonin receptors (e.g., 5-HT₇), a robust radioligand binding assay is required[8].

Step 1: Membrane Preparation

  • Action: Harvest HEK-293 cells stably expressing the human cloned 5-HT₇ receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

Step 2: Incubation with Radioligand

  • Action: In a 96-well plate, incubate membrane preparations with a constant concentration of the radioligand (e.g., [³H]-5-CT) and varying concentrations of the novel arylpiperazine compound (from 0.1 nM to 10 µM) for 60 minutes at 37 °C[2].

  • Causality: The 60-minute incubation at physiological temperature ensures that the binding reaches thermodynamic equilibrium, a strict prerequisite for accurate Cheng-Prusoff IC₅₀ to Ki conversions.

Step 3: Non-Specific Binding (NSB) Self-Validation

  • Action: Include control wells containing 10 µM of unlabelled 5-CT.

  • Causality: This high concentration of unlabelled ligand saturates all specific receptor sites. Any remaining radioactivity measured in these wells represents non-specific binding (e.g., lipid partitioning or filter binding). A valid assay must show that specific binding accounts for >90% of the total signal[8].

Step 4: Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters 3x with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using liquid scintillation counting.

Conclusion

The discovery and optimization of novel arylpiperazine compounds require a multidisciplinary approach. By leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of these privileged scaffolds[5]. Subsequent rigorous pharmacological profiling ensures that these compounds possess the precise receptor kinetics and target engagement required to treat complex neurological disorders and emerging oncological targets[1],[3].

References

  • Source: nih.
  • Source: mdpi.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

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Protocols & Analytical Methods

Method

Application Note: 3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride as a Solubilizing Linker in Medicinal Chemistry

Target Audience: Medicinal Chemists, PROTAC Developers, and Drug Conjugation Scientists Compound Identity: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 799262-18-3)[1] Physicochemical Rationale & Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, PROTAC Developers, and Drug Conjugation Scientists Compound Identity: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 799262-18-3)[1]

Physicochemical Rationale & Mechanism of Action

In modern drug discovery, particularly in the development of Targeted Protein Degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), poor aqueous solubility is a frequent bottleneck[2]. While polyethylene glycol (PEG) chains are traditionally used to enhance solubility, they introduce significant conformational entropy, which can penalize target binding affinity[].

3-(4-Ethylpiperazin-1-yl)propanoic acid offers a highly engineered alternative. It functions as a semi-rigid, pH-responsive hinge[]. The piperazine motif contains a basic tertiary amine (pKa ~7.5–8.0). At physiological pH (7.4) or within acidic intracellular vesicles (pH ~5.0), this nitrogen becomes protonated. This localized positive charge drastically increases the aqueous solubility of highly lipophilic drug cores (such as ibuprofen or kinase inhibitors) without the entropic cost associated with long, flexible PEG chains[2][4].

The propanoic acid moiety serves as an accessible electrophilic handle, enabling rapid conjugation to amine-bearing warheads via standard peptide coupling chemistries[5][6]. The dihydrochloride salt form is utilized to prevent premature decarboxylation and to maintain long-term bench stability[1].

G Drug Hydrophobic Drug Core Amide Amide Bond (Stable Linkage) Drug->Amide Conjugation Propanoic Propanoic Acid Spacer Amide->Propanoic Covalent Tie Piperazine Piperazine Ring (pH-Responsive Hinge) Propanoic->Piperazine Structural Extension Ethyl Ethyl Group (N-Alkyl Cap) Piperazine->Ethyl N-Alkylation Protonation Protonated State (High Solubility) Piperazine->Protonation pH < 7.4

Structural logic of 3-(4-Ethylpiperazin-1-yl)propanoic acid as a solubilizing linker.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling to Amine-Bearing Warheads

This protocol details the conjugation of the piperazine-propanoic acid linker to a primary or secondary amine on a drug core.

Causality & Expert Insight: Because the starting material is a dihydrochloride salt, the reaction environment is inherently acidic. If coupling agents like HATU[7] are added before the salt is fully neutralized, the activation will fail, leading to unreacted starting material. Therefore, a significant excess of a non-nucleophilic base (DIPEA) must be used to "free-base" the linker prior to the addition of HATU[8][9].

Materials:

  • 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq)

  • Amine-bearing drug core (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 to 6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO[5][9]

Step-by-Step Methodology:

  • Free-Basing the Linker: Suspend 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (5.0 eq) dropwise at room temperature. Self-Validation: The cloudy suspension should become a clear, homogenous solution within 5 minutes, indicating successful neutralization of the HCl salts.

  • Carboxyl Activation: Add HATU (1.5 eq) to the solution. Stir at room temperature for 15–30 minutes. The solution may turn slightly yellow as the active OAt-ester intermediate forms[7].

  • Nucleophilic Attack: Dissolve the amine-bearing drug core (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated linker solution.

  • Reaction Propagation: Stir the reaction mixture at room temperature (25°C) for 12–24 hours[5].

  • In-Process Quality Control (IPQC): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: The reaction is complete when the extracted ion chromatogram (EIC) shows >95% depletion of the amine drug core mass and the appearance of the expected product mass [M+H]+.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Workflow Start 3-(4-Ethylpiperazin-1-yl) propanoic acid · 2HCl Base Add DIPEA (5-6 eq) in Anhydrous DMF Start->Base Neutralize HCl salts FreeBase Free-based Linker (Clear Solution) Base->FreeBase Visual Clearance Activate Add HATU (1.5 eq) Stir 15-30 min FreeBase->Activate Carboxyl Activation ActiveEster OAt Active Ester Intermediate Activate->ActiveEster Color Change (Yellow) Amine Add Amine-bearing Drug Core (1.0 eq) ActiveEster->Amine Nucleophilic Attack Product Amide-Conjugated Product (LC-MS Verified) Amine->Product 12-24h at 25°C

Step-by-step HATU-mediated amide coupling workflow for piperazine-propanoic acid.

Protocol B: pH-Dependent Kinetic Solubility Profiling

To validate the solubilizing effect of the piperazine linker, a comparative nephelometry or HPLC-UV assay must be performed across physiological and acidic pH gradients[2].

  • Prepare 10 mM stock solutions of the conjugated drug in DMSO.

  • Spike the stock solution into two distinct aqueous buffers (final DMSO concentration <2%):

    • Buffer A: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Buffer B: Acetate Buffer, pH 5.0 (simulating lysosomal/tumor microenvironment conditions).

  • Incubate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Centrifuge at 14,000 x g for 15 minutes to pellet insoluble aggregates.

  • Analyze the supernatant via HPLC-UV at the drug core's wavelength of maximum absorbance (λmax). Quantify against a standard curve prepared in 100% organic solvent.

Quantitative Data & Troubleshooting

Table 1: Comparative Solubility Impact of Linker Selection

Representative data demonstrating the superiority of piperazine-based linkers over traditional PEG linkers in solubilizing highly lipophilic cores (e.g., Ibuprofen-derived conjugates)[2][4].

Linker TypeMolecular FeatureSolubility at pH 7.4 (mM)Solubility at pH 5.0 (mM)Entropic Penalty
None (Parent Drug) Highly Lipophilic< 0.1< 0.1N/A
PEG4-Propanoic Acid Flexible, Neutral1.51.6High
Ethylpiperazine-Propanoic Acid Semi-rigid, Basic Amine~60.0 > 350.0 Low
Table 2: Troubleshooting Amide Coupling[5][8]
Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion / Low Yield Insufficient neutralization of the 2HCl salt prior to HATU addition.Increase DIPEA to 5–6 equivalents. Ensure the solution is clear before adding HATU.
Formation of Guanidinium Byproducts Premature reaction of HATU with the amine drug core instead of the carboxylic acid.Pre-activate the piperazine-propanoic acid with HATU for 30 mins before adding the amine core.
Product Degradation during Workup Hydrolysis of the newly formed amide under highly basic conditions.Avoid prolonged exposure to 1M NaOH during extraction; use saturated NaHCO₃ instead.

References

  • EvitaChem Product Data : Buy 3-(4-Ethylpiperazin-1-yl)propanoic acid (EVT-3474388) | 799262-18-3. EvitaChem. 1

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility . ACS Omega. 2

  • QuicTPD Acid Screening Set - Technical Bulletin . MilliporeSigma. 5

  • Piperazine & Triazole Linkers - Functional PROTAC Tools . BOC Sciences.

  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators . National Institutes of Health (NIH) / PMC. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Last Updated: March 21, 2026 Introduction 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a key intermediate in pharmaceutical synthesis, valued for its unique structural combination of a piperazine ring and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 21, 2026

Introduction

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a key intermediate in pharmaceutical synthesis, valued for its unique structural combination of a piperazine ring and a propanoic acid moiety. This zwitterionic character, while crucial for its biological activity, presents significant challenges during purification. The presence of two basic nitrogen atoms and an acidic carboxylic acid group means the molecule's charge and solubility are highly dependent on pH, complicating standard purification protocols.

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and process chemists to navigate the common pitfalls associated with purifying this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Section 1: Understanding the Molecule & Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the likely contaminants.

Physicochemical Properties

The dihydrochloride salt form is typically a solid, which is advantageous for handling and purification compared to its often-oily free base form.[1] Key properties are summarized below.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₈N₂O₂ · 2HClThe dihydrochloride salt form greatly increases water solubility.
Appearance White to Off-White SolidA significant color deviation may indicate impurities.
Zwitterionic Nature Contains both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups.Solubility is highly pH-dependent. The compound is most soluble in aqueous solutions at very low or high pH and typically least soluble near its isoelectric point.[2][3]
Solubility Generally soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in less polar organic solvents like diethyl ether, ethyl acetate, and hexanes.[4][5]This differential solubility is the cornerstone of recrystallization protocols.
Common Impurities and Their Origins

Impurities typically arise from the synthetic route, which often involves the reaction of N-ethylpiperazine with an acrylic acid derivative.[6]

  • Unreacted N-ethylpiperazine: A volatile and basic starting material.

  • Acrylic Acid/Ester Polymer: Formed if the reaction conditions are not well-controlled.

  • 1,4-Disubstituted Piperazine Byproduct: Occurs if the acrylic acid derivative reacts with both nitrogens of a piperazine starting material (if piperazine itself is used or present as an impurity). This byproduct is generally less polar than the desired product.[1]

  • Residual Solvents: From the reaction or initial workup (e.g., DMF, ethanol, dichloromethane).

cluster_synthesis Typical Synthesis cluster_impurities Potential Impurities N-ethylpiperazine N-ethylpiperazine Reaction Reaction N-ethylpiperazine->Reaction Acrylic Acid Derivative Acrylic Acid Derivative Acrylic Acid Derivative->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted SM Unreacted Starting Materials Crude Product->Unreacted SM Incomplete Reaction Byproduct Disubstitution Byproduct Crude Product->Byproduct Side Reaction Polymer Polymerized Acrylic Acid Crude Product->Polymer Side Reaction

Caption: Origin of common impurities in the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil or gum, not a solid. How can I solidify it?

A1: This is the most common issue. The free base of this compound is often an oil. Conversion to the dihydrochloride salt is the standard method to induce solidification.[1] If you have already attempted this, the oiliness could be due to excess water, residual solvents, or impurities preventing crystallization.

  • Scientist's Note: The salt formation provides a rigid ionic lattice, which favors the formation of a stable crystalline solid. Impurities can disrupt this lattice, resulting in an amorphous gum.

Q2: What is the best solvent for recrystallizing the dihydrochloride salt?

A2: There is no single "best" solvent; the ideal choice depends on the impurity profile. However, polar protic solvents are the best starting point. Excellent results are often achieved with:

  • Methanol/Water mixtures: The compound is soluble in hot methanol, and water can be added as an anti-solvent to induce crystallization upon cooling.[4]

  • Ethanol or Isopropanol: The salt is typically less soluble in these alcohols than in methanol, making them good single-solvent systems if the impurities are sufficiently soluble.[1]

  • Methanol/Diethyl Ether: A good system where the product is dissolved in a minimal amount of hot methanol, and ether is slowly added to decrease polarity and force crystallization.[1]

Q3: Can I use normal-phase column chromatography to purify the dihydrochloride salt?

A3: It is strongly discouraged. The highly polar, ionic nature of the salt will cause it to bind irreversibly to the acidic silica gel. If chromatography is necessary, it should be performed on the free base using a system like Dichloromethane/Methanol with a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to prevent streaking.[1]

Q4: My NMR spectrum shows broad peaks. Is my product impure?

A4: Not necessarily. Broad peaks can be a result of several factors:

  • Proton Exchange: The acidic protons on the carboxyl group and the protonated nitrogens can exchange with residual water or with each other, leading to peak broadening. Using a deuterated solvent like DMSO-d₆, which is less prone to exchange than D₂O or CD₃OD, can sometimes yield sharper peaks.

  • Hygroscopic Nature: The salt can absorb atmospheric moisture, which contributes to exchange broadening. Ensure your sample is thoroughly dried under high vacuum.

  • Presence of Both Mono- and Dihydrochloride: If the acidification was incomplete, you might have a mixture of salts, leading to complex or broadened spectra.

Section 3: Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing causes, solutions, and verification steps.

Problem: Low Yield After Recrystallization
Possible Cause Recommended Solution & Explanation Verification
Using too much solvent. The most common cause of low recovery. The goal is to create a saturated solution at high temperature. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[4]Check the filtrate (mother liquor) by TLC or LC-MS. If a significant amount of product is present, concentrate the filtrate and attempt a second recrystallization.
Cooling the solution too quickly. Rapid cooling promotes the formation of small, often less pure, crystals and can trap impurities. Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should it be placed in an ice bath to maximize precipitation.[4]Visually inspect the crystals. Slow cooling should result in larger, more well-defined crystal structures.
Incorrect solvent system. The product may have significant solubility in the chosen solvent even at low temperatures. Solution: Perform small-scale solubility tests. If the product is too soluble, select a less polar solvent or use a mixed-solvent system where the product is sparingly soluble in the anti-solvent (e.g., ether, ethyl acetate).After filtration, add a small amount of anti-solvent to the filtrate. If a large amount of precipitate forms immediately, your solvent system is not optimal.
Problem: Product Fails to Crystallize (Oils Out)

Start Product Oils Out From Solution Cause1 Cause: Excess Water or Solvent? Start->Cause1 Cause2 Cause: High Impurity Load? Cause1->Cause2 No Sol1 Solution: Co-evaporate with Toluene/IPA to azeotropically remove water. Dry under high vacuum. Cause1->Sol1 Yes Cause3 Cause: Incorrect pH? Cause2->Cause3 No Sol2 Solution: Perform a liquid-liquid extraction on the free base before salt formation. Cause2->Sol2 Yes Sol3 Solution: Ensure pH < 2 using HCl in an organic solvent (e.g., HCl in Ether). Cause3->Sol3 Yes End Pure, Crystalline Product Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for an oily product.

Possible Cause Recommended Solution & Explanation Verification
Residual water or solvent. Water and some organic solvents can act as "eutectic impurities," lowering the melting point and preventing a stable crystal lattice from forming. Solution: After forming the salt, concentrate the solution in vacuo and then perform an azeotropic distillation with a solvent like toluene or isopropanol to remove residual water before attempting recrystallization.Dry the resulting solid/gum under high vacuum for several hours. Attempt to scratch the inside of the flask with a glass rod to induce nucleation.
High concentration of impurities. Impurities disrupt the crystal lattice formation. Solution: If the crude material is very impure, an initial purification of the free base is recommended. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities, dry the organic layer, and then proceed with the salt formation.[1]Analyze the crude material by ¹H NMR or LC-MS to estimate the purity level before attempting crystallization.
Incomplete protonation. If not enough HCl is added, a mixture of the free base, monohydrochloride, and dihydrochloride may exist, which is very difficult to crystallize. Solution: Ensure a stoichiometric excess of HCl is used. The best practice is to dissolve the free base in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent dropwise until the solution is strongly acidic (test with pH paper on a wetted sample).[1][7]A sample of the supernatant should be strongly acidic (pH 1-2) after the product has precipitated.

Section 4: Detailed Purification Protocol

Protocol 4.1: Purification via Free Base Conversion and Recrystallization

This is the most robust method for purifying 3-(4-Ethylpiperazin-1-yl)propanoic acid, as it allows for the removal of both acidic and non-polar impurities before final crystallization.

Step 1: Conversion to Free Base and Extraction

  • Dissolve the crude dihydrochloride salt in a minimum amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with swirling until the pH of the aqueous layer is >9.

    • Scientist's Note: This deprotonates both the carboxylic acid and the piperazine nitrogens, rendering the molecule neutral and more soluble in organic solvents.[1][2]

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, likely as an oil.

Step 2: Conversion to Dihydrochloride Salt

  • Dissolve the crude free base oil in a minimal amount of a suitable solvent. Isopropanol or diethyl ether are excellent choices.

  • While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise. A white precipitate should form immediately.

  • Continue adding the HCl solution until the mixture is strongly acidic. You can check this by taking a drop of the supernatant with a glass rod and spotting it on moist pH paper.

    • Scientist's Note: Using an anhydrous HCl source (like HCl in ether) prevents the introduction of water, which can hinder crystallization.[1][8] Both piperazine nitrogens must be protonated to form the stable dihydrochloride salt.[7]

  • Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete precipitation.

Step 3: Recrystallization

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove residual acid.

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol while stirring and heating to dissolve the solid completely.

  • Optional (if insoluble material is present): Perform a hot gravity filtration to remove any particulates.[4]

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under high vacuum.

References

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Reddit. (2025, April 30). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Chromatography Forum. (2006, July 19). zwitterionic compounds. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros. Retrieved from [Link]

  • Kuchar, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 749. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009). Presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Piperazines

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support center for the N-alkylation of piperazine and its derivatives. As a privileged scaffold in modern medicinal chemistry, the pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the N-alkylation of piperazine and its derivatives. As a privileged scaffold in modern medicinal chemistry, the piperazine core is fundamental to the development of a vast range of therapeutics.[1] However, its symmetrical nature, with two nucleophilic secondary amines, presents a classic synthetic challenge: achieving selective mono-N-alkylation while avoiding the formation of undesired di-substituted byproducts.[2][3]

This guide is structured to address the most common and critical issues encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format.

Q1: My primary product is the 1,4-di-alkylated piperazine, but I am targeting the mono-alkylated product. How can I improve selectivity?

This is the most frequent challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms.[2] Once the first alkylation occurs, the second nitrogen remains reactive and can compete for the alkylating agent.

Root Cause Analysis & Solutions:

The key to achieving mono-alkylation is to differentiate the reactivity of the two nitrogen atoms or to kinetically favor the mono-substituted product.

Solution A: Employ a Protecting Group Strategy This is the most robust and widely adopted method for ensuring mono-selectivity.[4][5] By temporarily "blocking" one nitrogen with a protecting group, you can direct the alkylation to the free secondary amine. The tert-butoxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.[4]

cluster_0 Protection-Alkylation-Deprotection Workflow A Piperazine B 1-Boc-Piperazine A->B Add Boc₂O C 1-Alkyl-4-Boc-Piperazine B->C Alkylation (R-X, Base) D Mono-Alkylated Piperazine (Target Product) C->D Deprotection (Acid, e.g., TFA)

Caption: General workflow for mono-alkylation via a protecting group strategy.

Solution B: In Situ Monohydrochloride Formation This is a clever, atom-economical approach that avoids the need for a separate protection/deprotection sequence. By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, you generate the piperazine monohydrochloride in situ. This effectively protonates and deactivates one nitrogen atom, leaving the other free to react with the alkylating agent.[6]

Solution C: Stoichiometric and Temperature Control While less reliable than using a protecting group, carefully controlling the stoichiometry can favor mono-alkylation. Using a 1:1 ratio of piperazine to alkylating agent, or a slight excess of piperazine, can help.[6] Additionally, running the reaction at lower temperatures (e.g., 0°C to room temperature) can enhance kinetic control and reduce the rate of the second alkylation.[2]

Q2: My reaction yield is very low, or the reaction is not proceeding. What are the likely causes?

Low or no conversion points to a fundamental issue with the reaction conditions, often related to the nucleophilicity of the piperazine or the reactivity of the electrophile.

Root Cause Analysis & Solutions:

  • Insufficient Basicity: The N-alkylation of piperazine with an alkyl halide (R-X) generates a hydrohalic acid (H-X). This acid will protonate the basic piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[6][7]

    • Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the acid produced. For mono-alkylation of unprotected piperazine, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are less likely to deprotonate the mono-alkylated product, thus reducing di-alkylation.[6] For alkylating a protected piperazine, stronger bases can be used if needed.

  • Improper Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

    • Solution: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone are excellent choices.[4][7] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), making the base more reactive.

  • Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. Steric hindrance around the electrophilic carbon will also significantly slow the reaction.[8][9]

    • Solution: If using a less reactive alkyl chloride, you may need to increase the reaction temperature (e.g., 50-80°C) or add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

node_s node_s start Low Yield? q1 Is a base present? start->q1 q2 Is the base strong enough? q1->q2 Yes s1 Add appropriate base (e.g., K₂CO₃, Et₃N) q1->s1 No q3 Is the solvent appropriate? (e.g., MeCN, DMF) q2->q3 Yes s2 Use a stronger base or check pKa values q2->s2 No q4 Is the alkylating agent reactive? (R-I > R-Br > R-Cl) q3->q4 Yes s3 Switch to a polar aprotic solvent q3->s3 No q5 Is temperature optimized? q4->q5 Yes s4 Use a more reactive halide (R-I) or add catalytic NaI q4->s4 No s5 Increase temperature q5->s5 No s6 Reaction Optimized q5->s6 Yes

Caption: Troubleshooting workflow for low reaction yield.

Q3: I've isolated a water-soluble byproduct that I suspect is a quaternary ammonium salt. How do I prevent this?

Formation of a quaternary ammonium salt occurs when the newly formed mono- or di-substituted piperazine acts as a nucleophile and is alkylated a second time on the same nitrogen. This is more common with highly reactive alkylating agents like methyl iodide.

Root Cause Analysis & Solutions:

  • Over-alkylation: This is the direct cause. The product is a salt and is often highly soluble in water, making it difficult to extract with organic solvents during workup.[5][6]

    • Solution 1: Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slow, dropwise addition of the alkylating agent to the piperazine solution can help maintain its low concentration and reduce the chance of over-alkylation.[5]

    • Solution 2: Use an Alternative Method: Reductive amination is an excellent alternative to direct alkylation that completely avoids the possibility of quaternary salt formation.[2][5] This method involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

Frequently Asked Questions (FAQs)

Q: What are the main strategies for selective mono-N-alkylation of piperazine? There are three primary strategies:

  • Protecting Group Chemistry: Mono-protect with a group like Boc, perform the alkylation, and then deprotect. This offers the highest selectivity.[2][4]

  • Stoichiometry Control: Use a precise 1:1 stoichiometry of piperazine to the alkylating agent, often under dilute conditions and at low temperatures.[2]

  • Reductive Amination: React piperazine with an aldehyde or ketone in the presence of a reducing agent. This is a highly selective method for introducing alkyl groups.[2][10]

Q: How do I choose the correct base for my reaction? The choice depends on your substrate and desired outcome.

  • For unprotected piperazine , a mild inorganic base like K₂CO₃ is often best to minimize di-alkylation.[2]

  • For protected piperazines (e.g., 1-Boc-piperazine), you have more flexibility. K₂CO₃ is still a great choice, but organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if substrate solubility is an issue.[7]

Q: Can I use an alcohol directly as an alkylating agent? Directly reacting an alcohol is generally not feasible as the hydroxyl group is a poor leaving group. However, specialized methods can achieve this transformation:

  • Mitsunobu Reaction: This reaction activates the alcohol in situ using triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), allowing it to be displaced by the piperazine nitrogen.[11][12] This is an effective but less atom-economical method.

  • Catalytic Methods: Modern methods use transition metal catalysts to facilitate the N-alkylation of amines with alcohols, which act as both the solvent and alkylating agent.[13][14]

Q: How does reaction temperature affect product distribution? Temperature is a critical parameter. Higher temperatures increase reaction rates but can decrease selectivity, often leading to a higher proportion of the di-alkylated byproduct.[2][6] For selective mono-alkylation, it is often best to start at a lower temperature (0 °C or room temperature) and only heat if the reaction is too slow.

Data Presentation: Key Reagent Properties

Table 1: Common Bases for Piperazine N-Alkylation

Base Formula pKₐ of Conjugate Acid Type Common Use Case
Potassium Carbonate K₂CO₃ 10.3 Inorganic, Heterogeneous Standard choice for alkyl halides; minimizes di-alkylation.[2]
Sodium Bicarbonate NaHCO₃ 10.3 Inorganic, Heterogeneous A weaker alternative to K₂CO₃.
Triethylamine (TEA) Et₃N 10.7 Organic, Homogeneous Used when a soluble base is needed; can be harder to remove.[7]

| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 10.7 | Organic, Homogeneous | "Hünig's base"; sterically hindered and non-nucleophilic. |

Table 2: Recommended Solvents for Piperazine N-Alkylation

Solvent Formula Dielectric Constant (ε) Type Notes
Acetonitrile MeCN 37.5 Polar Aprotic Excellent choice, easy to remove under vacuum.[7]
Dimethylformamide (DMF) HCONMe₂ 36.7 Polar Aprotic High boiling point, good for less reactive halides requiring heat.[7]
Acetone CH₃COCH₃ 21 Polar Aprotic Good for reactions at or below its boiling point (56 °C).[4]

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Aprotic | Often used for reductive aminations and Boc-protections.[2][4] |

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine via Boc-Protection Strategy

This three-step process ensures high selectivity for the mono-alkylated product.[4]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM to the piperazine solution at room temperature over 2-3 hours.

  • Stir the reaction mixture overnight.

  • Evaporate the solvent. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous filtrate with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a round-bottom flask, combine 1-Boc-piperazine (1.0 eq.), the desired alkyl halide (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile.[4]

  • Stir the mixture at room temperature or heat to 50-80°C, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-alkyl-N'-Boc-piperazine.[4]

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[6]

  • Stir at room temperature and monitor deprotection by TLC or LC-MS.

  • Once complete, evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt.

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative for introducing alkyl groups, especially from aldehydes and ketones, and it prevents over-alkylation.[7][10]

  • Dissolve 1-Boc-piperazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to speed up this step.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[7]

References

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Piperazine. PubChem. [Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Chemeo. (n.d.). Piperazine (C4H10N2) properties. Chemeo. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • ScienceDirect. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. ScienceDirect. [Link]

  • Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. [Link]

  • ACS Publications. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters. [Link]

  • ScienceDirect. (2025). A novel co-production process for piperazine and its N-monoalkyl derivatives. ScienceDirect. [Link]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [Link]

  • ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • Springer Nature. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

Sources

Troubleshooting

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride degradation pathways

Welcome to the Technical Support Center for 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride . This hub is designed for researchers, analytical chemists, and formulation scientists dealing with the stability, degr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride . This hub is designed for researchers, analytical chemists, and formulation scientists dealing with the stability, degradation profiling, and analytical troubleshooting of this specific piperazine-derived amino acid building block.

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and regulatory-aligned FAQs to ensure the scientific integrity of your stability-indicating assays.

Degradation Pathway Mechanics

Understanding the intrinsic vulnerabilities of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is critical for predicting its behavior under stress. The molecule features three primary sites of lability: the tertiary N-ethyl group, the piperazine core, and the propanoic acid moiety[1].

Pathway A 3-(4-Ethylpiperazin-1-yl) propanoic acid B N-Desethyl Metabolite (-28 Da, Loss of C2H4) A->B Oxidative N-Dealkylation C Piperazine N-Oxide (+16 Da) A->C ROS / Peroxides (N-Oxidation) D Decarboxylated Product (-44 Da, Loss of CO2) A->D Thermal Stress (>100°C)

Fig 1. Primary degradation pathways of 3-(4-Ethylpiperazin-1-yl)propanoic acid under stress.

Troubleshooting Guide & Analytical FAQs

Q: Why am I observing a -28 Da mass shift in my oxidative stability samples? A: This is a classic oxidative N-dealkylation . Tertiary amines, such as the N-ethylpiperazine moiety, are highly susceptible to oxidation via radical mechanisms or cytochrome P450-like oxidative stress in biological matrices[2]. The reaction involves the hydroxylation of the alpha-carbon on the ethyl group, forming an unstable hemiaminal intermediate. This intermediate spontaneously collapses, cleaving into the secondary amine (N-desethyl piperazine derivative) and releasing acetaldehyde[3]. Correction Strategy: Purge your formulation solvents with inert gas (N2/Ar) and eliminate peroxide-forming excipients (e.g., PEGs or polysorbates) from your matrix.

Q: My GC-MS data shows a major peak with a -44 Da shift, but my LC-MS data does not. What is happening? A: You are observing thermal decarboxylation induced by the high temperatures of the GC injection port, not a true degradation in your storage vial. The propanoic acid moiety can undergo a loss of carbon dioxide (CO2) when exposed to extreme thermal stress (>150°C), yielding a 1-ethyl-4-propylpiperazine derivative[1]. Correction Strategy: This is an analytical artifact. Switch to Electrospray Ionization LC-MS (ESI-LC-MS) to accurately profile the intact molecule without inducing thermal breakdown.

Q: Why does the dihydrochloride salt form degrade differently than the free base under hydrolytic stress? A: The dihydrochloride salt protonates both nitrogen atoms in the piperazine ring, creating a highly acidic microenvironment (pH < 3 in unbuffered aqueous solutions). While this protonation stabilizes the molecule against basic hydrolysis by shielding the nitrogens, it increases the susceptibility of the aliphatic chain to acid-catalyzed cleavage under extreme heat[4].

Q: I am seeing peak splitting and a +16 Da shift in my long-term stability samples. How do I prevent this? A: This indicates N-oxidation of the piperazine nitrogens[2]. Trace transition metals in your glassware or buffers can catalyze the formation of reactive oxygen species (ROS), which attack the electron-rich tertiary amines. Correction Strategy: Implement a self-validating system by adding 0.1% EDTA to your sample prep to sequester trace metals. If the +16 Da peak disappears in the EDTA control, metal-catalyzed N-oxidation is confirmed.

Quantitative Degradation Profile (ICH Q1A Compliant)

To establish the intrinsic stability of the molecule, forced degradation studies must target 5–20% degradation to ensure secondary degradants do not obscure primary pathways[5]. Below is a standardized degradation matrix based on ICH Q1A(R2) parameters[6].

Stress ConditionReagents / EnvironmentTemp & TimeExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl60°C for 48h< 5%Highly stable (protonated state)
Basic Hydrolysis 0.1 M NaOH60°C for 48h10 - 15%Piperazine ring cleavage products
Oxidation 3% H₂O₂25°C for 24h15 - 20%N-oxide (+16 Da), N-desethyl (-28 Da)
Thermal Solid State105°C for 7 days5 - 10%Decarboxylated product (-44 Da)
Photolysis UV/Vis (ICH Q1B)1.2M lux hrs< 5%Stable (Lack of chromophores)

Experimental Protocol: LC-MS/MS Forced Degradation Workflow

This methodology provides a self-validating framework for conducting forced degradation studies on 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, ensuring regulatory compliance and analytical trustworthiness[5][7].

Workflow S1 1. Sample Prep (1 mg/mL Stock) S2 2. Stress Application (Acid, Base, Ox, Heat) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5

Fig 2. Step-by-step forced degradation workflow compliant with ICH Q1A(R2) guidelines.

Step-by-Step Methodology

Step 1: Baseline Preparation (The Control System)

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Water:Acetonitrile (50:50).

  • Self-Validation Check: Immediately run a Day 0 baseline via LC-MS/MS to confirm >99% purity and establish the exact peak area of the parent compound.

Step 2: Stress Application

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C in the dark.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.2 M NaOH or HCl. Incubate at 60°C.

  • Self-Validation Check: For every stressed sample, prepare a parallel "unstressed control" held at the exact same temperature to isolate the chemical stressor's effect from purely thermal degradation.

Step 3: Quenching and Neutralization (Critical Step)

  • Do not inject stressed samples directly. Acidic/basic samples must be neutralized to pH 7.0 using equivalent molarities of HCl or NaOH.

  • Causality: Failing to neutralize will cause continued degradation inside the autosampler queue, leading to non-reproducible, time-dependent degradation artifacts.

  • Dilute all samples to a final analytical concentration of 10 µg/mL using the mobile phase.

Step 4: LC-MS/MS Analysis

  • Utilize a C18 reversed-phase column. Because the molecule is highly polar and basic, use a mobile phase of 10 mM Ammonium Acetate (pH 6.0) and Acetonitrile to ensure proper retention and peak shape[7].

  • Run in Positive ESI mode (M+H = 187.14 m/z for the free base).

Step 5: Mass Balance Calculation

  • Calculate the Mass Balance: (Area of Parent + Sum of Areas of all Degradants) / (Area of Day 0 Parent) * 100.

  • Self-Validation Check: The mass balance must equal 100 ± 5% . If the balance falls below 95%, it indicates the formation of volatile degradants (like CO2 or acetaldehyde) that have escaped the system, or the presence of secondary degradants that do not ionize well under ESI+.

References

  • MDPI. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors". Available at: [Link]

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". Available at: [Link]

  • ICH. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products". Available at: [Link]

  • ACS Publications. "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions". Available at: [Link]

  • PMC / NIH. "Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS". Available at: [Link]

Sources

Optimization

Part 1: The Root Cause of Piperazine Streaking (Causality)

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis and drug development: th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis and drug development: the purification of piperazine-containing compounds.

Piperazines are highly basic, nitrogen-rich heterocycles that frequently exhibit severe streaking, tailing, and irreversible adsorption during standard purification. This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting strategies.

To successfully purify piperazines, we must first understand the physical chemistry of the stationary phase. Standard normal-phase chromatography relies on silica gel ( SiO2​ ), which is populated with surface silanol groups ( Si−OH ).

The Mechanistic Failure: Silanol groups are weakly acidic. Piperazine, being a secondary or tertiary diamine, is highly basic. When a piperazine derivative is loaded onto a raw silica column, it undergoes an acid-base reaction rather than reversible dipole-dipole adsorption. The silanol donates a proton to the piperazine, creating a strong ionic bond (ion-exchange interaction)[1]. Because the analyte is now ionically tethered to the stationary phase, it elutes slowly and unevenly across a massive volume of solvent, resulting in the dreaded "smear" or "streak"[2].

To restore a reversible partition mechanism, we must either deactivate the silanols using a competing base[1], or abandon silica in favor of an alternative stationary phase[2].

Table 1: Physicochemical Properties & Chromatographic Impact
Compound / Functional Group pKa​ ValueChromatographic Behavior / Role
Silanol ( Si−OH ) ~4.5 - 5.0Acts as a stationary acid; protonates basic amines.
Piperazine ( N−H ) pKa1​ 9.8, pKa2​ 5.6Acts as a strong base; forms ionic bonds with silica.
Triethylamine (TEA) 10.7Modifier: Stronger base than piperazine; masks silanols.
Ammonium Hydroxide ( NH4​OH ) 9.2Modifier: Volatile base; excellent for polar solvent systems.
Trifluoroacetic Acid (TFA) 0.2Modifier (Reverse Phase): Fully protonates amines for sharp peaks.

Part 2: Purification Strategy Decision Workflow

Before packing a column, use the following logical matrix to determine the optimal chromatographic approach for your specific piperazine derivative.

PiperazinePurification Start Crude Piperazine Mixture PolarityCheck Is the compound highly polar or water-soluble? Start->PolarityCheck RP_Path Reverse-Phase (C18) Chromatography PolarityCheck->RP_Path Yes NP_Path Normal-Phase Chromatography PolarityCheck->NP_Path No AcidCheck Is the compound acid-sensitive? NP_Path->AcidCheck Alumina Basic Alumina Stationary Phase AcidCheck->Alumina Yes Silica Silica Gel with Basic Modifier AcidCheck->Silica No ModifierChoice Choose Modifier: TEA (Hexane/EtOAc) or NH4OH (DCM/MeOH) Silica->ModifierChoice

Decision tree for selecting the optimal piperazine chromatography purification strategy.

Part 3: Step-by-Step Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Silica Chromatography

Use this protocol for lipophilic piperazine derivatives eluting in Hexane/Ethyl Acetate systems.

Scientific Rationale: Triethylamine (TEA) has a higher pKa​ (10.7) than most piperazines. By saturating the mobile phase with 1-2% TEA, the TEA molecules competitively bind to and neutralize the acidic silanol sites, allowing the piperazine to elute based purely on polarity[1].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 50% Hexane / 50% Ethyl Acetate). Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent reservoir[1].

  • Column Packing (Critical Step): Do not pack the column with neutral solvent. Create a slurry of silica gel using your TEA-modified mobile phase. Pour the slurry into the column[1].

  • Equilibration: Pass at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the column. Self-Validation Check: The silica bed will initially heat up slightly (exothermic acid-base neutralization). Wait until the column returns to room temperature before proceeding.

  • Sample Loading: Dissolve your crude piperazine in the minimum amount of TEA-modified solvent (or pure DCM if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Run the column normally using the TEA-modified eluent. Collect fractions and monitor via TLC (ensure TLC plates are also run in TEA-modified solvent to prevent streaking on the plate).

Protocol B: Ammonia-Modified Polar Normal Phase

Use this protocol for polar piperazines requiring Dichloromethane (DCM) / Methanol (MeOH) gradients.

Scientific Rationale: TEA is difficult to remove from highly polar fractions and can react with DCM over time. For polar systems, ammonium hydroxide ( NH4​OH ) is the superior basic modifier. It is highly volatile and easily removed under reduced pressure[3].

  • Solvent Preparation: Prepare a stock solution of your polar modifier: Methanol containing 1% to 2% concentrated aqueous Ammonium Hydroxide ( NH4​OH )[1].

  • Gradient Mixing: Mix your DCM and your NH4​OH -modified Methanol to the desired ratio (e.g., 90% DCM / 10% Modified-MeOH). Note: Keep total basic methanol below 20% to prevent the dissolution of silica gel[3].

  • Equilibration & Elution: Slurry pack and equilibrate the column with the modified solvent system, load the sample, and elute[1],[3].

Protocol C: Reverse-Phase (C18) Chromatography

Use this protocol for highly polar, water-soluble piperazines, or when ultimate purity is required.

Scientific Rationale: Reverse-phase chromatography completely eliminates silanol interactions by utilizing a hydrophobic carbon chain (C18)[4].

  • Mobile Phase Selection:

    • Option 1 (Low pH): Water / Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA)[2]. This fully protonates the piperazine, ensuring it travels as a uniform, sharp ionic band.

    • Option 2 (High pH): Water / Acetonitrile containing 10 mM Ammonium Acetate adjusted to pH 10 with Ammonia. Warning: Ensure your C18 column is rated for high pH (e.g., hybrid silica).

  • Elution: Run a standard gradient (e.g., 5% to 100% Acetonitrile over 20 CV).

  • Recovery: If using TFA, the product will be isolated as a TFA salt. To recover the free base, pass the dissolved product through a basic ion-exchange resin or perform a basic aqueous workup post-lyophilization.

Part 4: Troubleshooting & FAQs

Q1: I used 1% TEA in my mobile phase, but my piperazine derivative is still streaking. What went wrong? A: You likely failed to equilibrate the column properly. If you dry-pack the column or slurry-pack it with neutral solvent and only add TEA to the running eluent, the leading edge of your piperazine will hit un-neutralized silica and streak. The column must be pre-flushed with 2-3 CVs of TEA-modified solvent before the sample is loaded[1],[3].

Q2: My compound co-elutes with TEA, and I cannot remove the TEA under a high vacuum. How do I get rid of it? A: TEA can form stable complexes or salts with certain acidic impurities or even the product itself.

  • Solution 1: Dissolve the residue in an organic solvent (like EtOAc or DCM) and wash it with a saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. The free base piperazine will stay in the organic layer, while TEA is washed away.

  • Solution 2: Switch your purification method to Protocol B, using volatile NH4​OH instead of TEA[3].

Q3: I am using a DCM/MeOH gradient. Can I just add TEA to this instead of Ammonia? A: It is highly discouraged. TEA reacts with Dichloromethane over time to form a quaternary ammonium salt (triethylchloromethylammonium chloride), which will contaminate your fractions with a white, crystalline solid. Always use NH4​OH when working with DCM/MeOH systems[3].

Q4: I am losing a massive amount of yield on the silica column, even with basic modifiers. Where is my compound? A: Highly basic polyamines (compounds with multiple piperazine rings) can bind irreversibly to silica gel despite modifiers. In this scenario, you must abandon silica gel entirely. Switch to Basic Alumina as your normal-phase stationary phase, or utilize Reverse-Phase (C18) chromatography[4],[2]. Basic alumina lacks acidic silanols, completely preventing the ion-exchange retention mechanism.

Part 5: References

  • ResearchGate Community. "When basification of silica gel is required, before using Column chromatography?" ResearchGate, Nov 2014. Available at: [Link]

Sources

Troubleshooting

Recrystallization methods for hydrochloride salts of organic compounds

Welcome to the Technical Support Center for the recrystallization of hydrochloride salts of organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of hydrochloride salts of organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of these critical compounds. As every molecule behaves uniquely, this guide emphasizes the underlying principles to empower you to make informed decisions for your specific system.

Troubleshooting Guide: From Common Annoyances to Complex Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the rationale behind them.

Issue 1: My hydrochloride salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. For hydrochloride salts, this can be exacerbated by high impurity levels, which depress the melting point, or the use of a solvent system in which the salt has exceedingly high solubility at elevated temperatures. The resulting oil is often an impure, amorphous state that is difficult to handle and purify.

Here is a systematic approach to troubleshoot and prevent oiling out:

  • Reduce the Rate of Supersaturation: Rapid cooling is a primary culprit.

    • Slow Cooling Protocol: Allow the heated, saturated solution to cool to room temperature undisturbed on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, initiate cooling in an ice bath. Slow, controlled cooling is crucial for orderly crystal lattice formation.[1]

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. This slightly reduces the supersaturation level, which can favor crystallization over liquid-liquid phase separation upon cooling.

  • Modify the Solvent System: The choice of solvent is paramount.

    • Introduce an "Anti-solvent": If your salt is highly soluble in a polar solvent (e.g., methanol, ethanol, water), slowly add a miscible, less polar "anti-solvent" (e.g., isopropanol, acetonitrile, ethyl acetate, or diethyl ether) to the warm solution until slight turbidity appears.[2] This reduces the overall solvating power, encouraging crystallization.

    • Re-evaluate Your Primary Solvent: The ideal solvent will dissolve the hydrochloride salt when hot but have low solubility when cold.[3] Experiment with different solvent systems. Alcohols like ethanol and isopropanol are often good starting points.[4]

  • Utilize Seeding: Introducing a template for crystal growth can be highly effective.

    • Add Seed Crystals: If you have a small amount of pure, crystalline material, add a few seed crystals to the cooled, supersaturated solution to induce crystallization.

    • Scratching Technique: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Consider the Impact of pH: For hydrochloride salts, maintaining an acidic environment is key.

    • Acidify the Solvent: Ensure your solvent system is slightly acidic to prevent disproportionation to the free base, which may have a lower melting point and different solubility properties, contributing to oiling out. A small amount of HCl in the recrystallization solvent can sometimes be beneficial.

Issue 2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The absence of crystal formation typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

  • Increase Supersaturation:

    • Reduce Solvent Volume: It's highly likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent.[3] Allow it to cool again. A good rule of thumb is to see if crystals form on the end of a glass rod after dipping it in the solution and letting the solvent evaporate.

    • Introduce an Anti-solvent: As mentioned previously, adding a miscible solvent in which your compound is less soluble can effectively induce precipitation.

  • Overcome the Nucleation Barrier:

    • Seeding and Scratching: These are the first-line techniques to try. Introduce a seed crystal or scratch the flask to provide nucleation sites.

    • Ultrasonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

    • "Shock" Cooling (with caution): While slow cooling is generally preferred, sometimes a quick plunge into a dry ice/acetone bath can force nucleation. Be aware that this may lead to smaller, less pure crystals.

Issue 3: My yield is very low. How can I improve it?

Answer:

Low recovery is a common issue in recrystallization. It's a trade-off between purity and yield. Here are some factors to consider:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will mean that a significant portion of your compound remains dissolved even at low temperatures.[3]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize the amount of precipitate.

  • Proper Washing of Crystals: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold recrystallization solvent. Using too much or warm solvent will redissolve some of your product.[3]

  • Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Use a heated filter funnel or keep the solution sufficiently hot during this step.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my hydrochloride salt?

A1: Solvent selection is the most critical step in a successful recrystallization.[5] The ideal solvent should:

  • Completely dissolve the hydrochloride salt at or near its boiling point.

  • Have very low solubility for the salt at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to your compound.

  • Have a relatively low boiling point for easy removal from the crystals.[6]

  • Be non-toxic and environmentally friendly.

For hydrochloride salts, which are polar, polar solvents are a good starting point. A mixed solvent system is often highly effective.[7] For instance, dissolving the salt in a minimal amount of a highly polar solvent like methanol or ethanol and then adding a less polar anti-solvent like ethyl acetate or diethyl ether until turbidity persists is a common and effective strategy.[2][8]

Table 1: Common Solvents for Hydrochloride Salt Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar salts, often used with a co-solvent.
MethanolHigh65Good solvent for many HCl salts, often requires an anti-solvent.
EthanolHigh78A versatile and common choice, often used in combination with water or ethers.[4]
Isopropanol (IPA)Medium82A good balance of polarity, can be a single solvent or co-solvent.
AcetonitrileMedium82Useful for precipitating some polar salts.[8]
AcetoneMedium56Can be effective, but its low boiling point may be a limitation.
Ethyl AcetateLow77Often used as an anti-solvent with more polar solvents.
Diethyl EtherLow35Primarily used as an anti-solvent due to its high volatility and low polarity.

A more advanced method for solvent selection involves the use of Hansen Solubility Parameters (HSP) . HSPs are based on the principle that "like dissolves like" and break down solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] By matching the HSP of the solute to the HSP of the solvent or a solvent blend, one can more rationally select an appropriate recrystallization solvent.[10]

Q2: What is disproportionation and how can I prevent it?

A2: Disproportionation is the conversion of the salt form of a drug to its free base (or free acid) in the solid state or in solution.[11] For a hydrochloride salt of a weak base, this can occur in the presence of moisture or basic excipients, which can accept a proton from the protonated amine.[11][12] This is a significant issue in pharmaceutical development as the free base often has different physical properties, such as lower solubility and stability, which can negatively impact product performance.[11]

To prevent disproportionation during recrystallization:

  • Maintain an Acidic pH: Ensure the recrystallization solvent is neutral to slightly acidic. The presence of excess HCl can suppress the equilibrium shift towards the free base.

  • Avoid Basic Solvents and Glassware: Avoid using basic solvents. Ensure glassware is thoroughly cleaned and free of any basic residues.

  • Control Water Content: For water-sensitive compounds, minimizing water in the solvent system can be crucial.

  • Cooling: In some cases, storing suspensions at cooler temperatures (2-8 °C) can suppress disproportionation.[13][14]

Q3: Can I use a co-crystal former with my hydrochloride salt?

A3: Yes, co-crystallization of hydrochloride salts is an advanced technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API).[15] A co-crystal consists of the API salt and a neutral "co-former" in the same crystal lattice. This can be used to improve properties like solubility and stability. For example, co-crystals of fluoxetine HCl have been formed with benzoic acid and succinic acid.[16] This approach can be particularly useful when traditional recrystallization methods fail to yield a solid with the desired characteristics.[16]

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general workflow for recrystallization of a hydrochloride salt and a decision tree for troubleshooting common problems.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Solvent_Selection 1. Select Solvent System (Single or Mixed) Dissolve 2. Dissolve HCl Salt in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filter 3. Hot Gravity Filtration (if insoluble impurities present) Dissolve->Hot_Filter Cooling 4. Slow Cooling to Room Temp, then Ice Bath Hot_Filter->Cooling Crystal_Formation 5. Crystal Formation Cooling->Crystal_Formation Vacuum_Filter 6. Vacuum Filtration Crystal_Formation->Vacuum_Filter Wash 7. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 8. Dry Crystals Wash->Dry

Caption: General workflow for the recrystallization of a hydrochloride salt.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield Start Problem During Recrystallization Oiling Oiling Out Occurs Start->Oiling No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Slow_Cool Slow Down Cooling Rate Oiling->Slow_Cool Is cooling too fast? Add_Solvent Add More Hot Solvent Oiling->Add_Solvent Is solution too concentrated? Change_Solvent Change Solvent System (e.g., add anti-solvent) Oiling->Change_Solvent Is solvent choice poor? Reduce_Solvent Evaporate Some Solvent No_Crystals->Reduce_Solvent Too much solvent? Seed_Scratch Add Seed Crystal / Scratch Flask No_Crystals->Seed_Scratch Nucleation issue? Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Solution not supersaturated? Check_Solvent_Vol Used Minimum Hot Solvent? Low_Yield->Check_Solvent_Vol Check_Cooling Cooled Completely? Low_Yield->Check_Cooling Check_Wash Washed with Cold Solvent? Low_Yield->Check_Wash

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Chaitanya, M., et al. (2021). "Advanced Methodologies for Pharmaceutical Salt Synthesis." Crystal Growth & Design, 21(3), 1806-1831. [Link]

  • Grodowska, K., & Parczewski, A. (2021). "Advanced Methodologies for Pharmaceutical Salt Synthesis." Crystal Growth & Design, 21(3), 1806-1831. [Link]

  • Wikipedia. (n.d.). "Hansen solubility parameter." [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. [Link]

  • Ojala, K., et al. (2021). "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics, 606, 120875. [Link]

  • University of California, Irvine. (n.d.). "4. Crystallization." [Link]

  • Cordeiro, C. N., et al. (2019). "Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification." ACS Sustainable Chemistry & Engineering, 7(13), 11634-11642. [Link]

  • MDPI. (2024). "Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism." [Link]

  • Osorio, D. A., et al. (2023). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Molecules, 28(17), 6223. [Link]

  • OLI Systems. (2023). "Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads." [Link]

  • Erowid. (n.d.). "Recrystallization and Acid/Base Extraction - The Basics." [Link]

  • Ståhl, P., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Hansen Solubility. (n.d.). "HSP Basics." [Link]

  • Reddit. (2023). "Go-to recrystallization solvent mixtures : r/Chempros." [Link]

  • Kołodziejski, W. (2017). "Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques." Advanced Drug Delivery Reviews, 117, 1-2. [Link]

  • Zaworotko, M. J., et al. (2004). "Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Kim, D. W., et al. (2019). "Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility, Stability, and Crystallinity." Pharmaceutics, 11(3), 108. [Link]

  • ACS Publications. (2018). "Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis." [Link]

  • Al-Obaidi, H., & Al-badri, N. (2021). "Recent Advances in Pharmaceutical Cocrystals: From Bench to Market." Pharmaceutics, 13(11), 1899. [Link]

  • University of Colorado Boulder. (n.d.). "Recrystallization." [Link]

  • Hansen Solubility. (n.d.). "Designer Solvent Blends." [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). "Recrystallization." [Link]

  • Ojala, K., et al. (2021). "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." PubMed. [Link]

  • Reddit. (2024). "What's the best solvent to remove these crystals and recrystallize it? : r/chemistry." [Link]

  • ResearchGate. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents." [Link]

  • Liberty University. (n.d.). "Synthesis and Analysis of Hydrochloride Salts Used as Adulterants." [Link]

  • D'Arcy, S., et al. (2020). "Predicting the Effect of Chemical Factors on the pH of Crystallization Trials." Structure, 28(8), 920-928.e3. [Link]

  • Friščić, T., & Jones, W. (2009). "Phase diagrams of pharmaceutical solvates from mechanochemistry." Chemical Communications, (43), 6554-6556. [Link]

  • Parmar, V. K., et al. (2012). "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies." Journal of Pharmacy and Bioallied Sciences, 4(Suppl 2), S160-S162. [Link]

  • LibreTexts. (2021). "2.1: RECRYSTALLIZATION." [Link]

  • de Matos, M. B. A. (2012). "Recrystallization of Active Pharmaceutical Ingredients." Crystallization - Science and Technology. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Quora. (2017). "When adding salt to hydrochloric acid, does it increase its concentration?" [Link]

  • ResearchGate. (n.d.). "Properties of Amines and their Hydrochloride Salt." [Link]

  • ResearchGate. (n.d.). "Equilibrium phase diagram for ammonium chloride-water solution." [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

Sources

Optimization

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride storage and stability guidelines

Technical Support Center: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride Welcome to the technical support guide for 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. This document provides essential guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Welcome to the technical support guide for 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. This document provides essential guidelines for the storage, handling, and use of this compound to ensure its stability and the integrity of your experiments. As a dihydrochloride salt, this compound requires specific handling procedures due to its likely hygroscopic nature.

Section 1: Initial Receipt and Inspection

Question: I have just received a shipment of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. What should I do first?

Answer: Upon receipt, it is crucial to perform an initial inspection and qualification of the compound before transferring it to long-term storage. This ensures that the material has not been compromised during transit.

First, visually inspect the container for any damage, such as cracks or a broken seal. The compound should be a solid, likely a crystalline powder. Note its appearance (color and consistency). Any significant deviation from a white or off-white, free-flowing powder, such as discoloration or the presence of a viscous liquid, could indicate degradation or significant water absorption.

If the container is intact and the compound appears as expected, we recommend the following workflow to ensure proper handling from the outset.

G cluster_0 Initial Receipt Workflow A Receive Compound B Inspect Container Seal and Integrity A->B G Is Seal Broken or Container Damaged? B->G C Visually Inspect Compound (Color, Consistency) D Is Appearance as Expected (Free-flowing solid)? C->D E Transfer to Long-Term Storage (See Section 2) D->E Yes F Quarantine Lot. Contact Supplier Immediately. Do Not Use. D->F No G->C No G->F Yes

Caption: Workflow for initial compound handling and qualification.

Section 2: Storage and Handling FAQs

Question: What are the optimal storage conditions for this compound?

Answer: As a dihydrochloride salt, 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is predicted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Therefore, proper storage is critical to prevent degradation and maintain its specified purity.

We recommend storing the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The use of a desiccator containing a drying agent like silica gel is strongly advised to create a moisture-free environment.[2][4] For long-term stability, storage at 2-8°C is recommended. Always consult the Certificate of Analysis or the product datasheet from your supplier for any lot-specific storage temperature requirements.

Question: Why is moisture a concern for a hydrochloride salt?

Answer: Moisture absorption, or hygroscopicity, can have several negative impacts on the compound. The chloride ions in the salt structure can form hydrogen bonds with water molecules, effectively pulling water from the air.[5][6] This can lead to:

  • Physical Changes: The powder may clump together, making it difficult to weigh accurately.[1] In extreme cases, it can deliquesce, or dissolve in the absorbed water, forming a concentrated solution.[2]

  • Inaccurate Concentrations: Weighing a sample that has absorbed water will lead to an overestimation of the amount of active compound, resulting in stock solutions with lower-than-intended concentrations.

  • Chemical Degradation: The presence of water can potentially facilitate hydrolysis or other degradation pathways over time, compromising the purity of the compound.

Question: How should I handle the compound when weighing it for an experiment?

Answer: Minimize the compound's exposure to ambient air.[1] Prepare everything you need before opening the main container. Work quickly and efficiently.

The ideal method is to handle the powder inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[7] If a glovebox is unavailable, work in an area with low humidity. After dispensing the required amount, securely reseal the container lid, potentially adding parafilm around the seal for extra protection, and immediately return the container to its proper storage location.[4]

Question: What personal protective equipment (PPE) should I wear?

Answer: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[8][9] If you are handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[10][11] Always work in a well-ventilated area or under a chemical fume hood.[12]

Parameter Guideline Rationale
Storage Temperature 2-8°C (Refrigerated) or as specified by the supplier.Slows potential degradation kinetics.
Atmosphere Store under dry conditions; a desiccator is highly recommended.[2] For highly sensitive applications, storing under an inert gas is best.Prevents moisture absorption (hygroscopicity) which can lead to clumping, inaccurate weighing, and degradation.[13]
Container Keep in the original, tightly sealed container.[3][8] Consider wrapping the closure with parafilm for an enhanced seal.[4]Minimizes exposure to atmospheric moisture and contaminants.
Light Sensitivity Store protected from light.While not definitively established for this specific molecule, it is a general best practice for complex organic compounds.[14]

Section 3: Solution Preparation and Stability

Question: What is the recommended solvent for preparing stock solutions?

Answer: While specific solubility data for this exact compound is not widely published, similar piperazine-containing molecules are often soluble in aqueous buffers or polar organic solvents. We recommend starting with sterile, deionized water or a common biological buffer such as PBS. For organic solvents, DMSO or ethanol are common choices. Always begin with a small amount to test solubility before committing your entire sample.

Question: How should I store solutions of the compound?

Answer: The stability of the compound in solution is not characterized in the public domain and can be solvent-dependent. For short-term use (1-2 days), storing aqueous solutions at 2-8°C is generally acceptable. For long-term storage, we recommend preparing aliquots of your stock solution in a solvent like DMSO and storing them at -20°C or -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

Section 4: Troubleshooting Guide

Question: The powder in my vial has become clumpy and is no longer a free-flowing solid. What should I do?

Answer: Clumping is a clear indication of moisture absorption.[1] While the compound may still be usable for non-critical applications, its purity is now uncertain, and accurate weighing is compromised.

G cluster_1 Troubleshooting Clumped Compound A Compound appears clumped or sticky B Is the experiment highly sensitive to concentration? A->B C Discard current lot. Order fresh compound. Review storage procedures. B->C Yes D Is the experiment non-quantitative? B->D No E Proceed with caution. Note lot condition in records. Weigh out a larger amount and prepare a stock solution. D->E Yes F Consider preparing a stock solution from the entire vial and determining concentration via analytical methods (e.g., HPLC, UV-Vis). D->F No

Caption: Decision workflow for handling a clumped hygroscopic compound.

Question: The compound won't dissolve in my chosen solvent. What are my options?

Answer: If you encounter solubility issues, you can try the following:

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath).

  • Sonication: Use a bath sonicator to increase the rate of dissolution.

  • pH Adjustment: If dissolving in an aqueous buffer, slight adjustments to the pH may improve solubility.

  • Try a Different Solvent: If water or buffers fail, attempt dissolution in DMSO.

If these methods do not work, contact your supplier's technical support, as there may be an issue with the specific lot of the compound.

Section 5: Experimental Protocols

Protocol 1: Weighing and Preparation of a 10 mM Aqueous Stock Solution
  • Preparation: Before opening the primary container, place a weighing boat on an analytical balance and tare it. Have a vial ready containing the calculated volume of your desired solvent (e.g., sterile deionized water).

  • Dispensing: In an environment with low humidity (or in a glovebox), quickly open the container of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. Using a clean, dry spatula, transfer the desired amount of powder to the weighing boat.[7]

  • Weighing: Quickly record the mass and close the primary container immediately.

  • Dissolution: Transfer the weighed powder to the vial containing the solvent.

  • Mixing: Vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: If not for immediate use, store the solution appropriately (see Section 3). For long-term storage, create single-use aliquots and freeze at -20°C or below.

References

  • Chen, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts... Request PDF. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Springer. (n.d.). Formulating Weakly Basic HCl Salts... Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Method Development for Piperazine Compounds

Welcome to the advanced troubleshooting and method development center for the LC-MS/MS analysis of piperazine and its derivatives. As a core structural motif in many pharmaceuticals (e.g., trazodone, sildenafil, ribocicl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and method development center for the LC-MS/MS analysis of piperazine and its derivatives. As a core structural motif in many pharmaceuticals (e.g., trazodone, sildenafil, ribociclib) and designer drugs, the piperazine ring presents unique analytical challenges. Its high polarity, basicity, and propensity for secondary interactions often lead to poor retention, severe peak tailing, and matrix-induced ion suppression.

This guide synthesizes field-proven chromatographic strategies and mass spectrometry optimizations to help researchers and drug development professionals build robust, self-validating analytical workflows.

Method Development Workflow

LCMS_Workflow Title Piperazine LC-MS/MS Workflow SamplePrep Sample Preparation (Matrix Cleanup) SPE Mixed-Mode Cation Exchange (SPE) Binds basic piperazine ring SamplePrep->SPE Chromatography Chromatographic Separation (Column & Mobile Phase) SPE->Chromatography HILIC HILIC Mode (Preferred) For highly polar piperazines Chromatography->HILIC High Polarity RP Reversed-Phase Mode For hydrophobic derivatives Chromatography->RP Low Polarity MS Mass Spectrometry (ESI+) MRM Optimization HILIC->MS RP->MS Validation Data Analysis & Validation (SIL-IS Correction) MS->Validation

Decision tree for LC-MS/MS method development of basic, polar piperazine compounds.

Section 1: Chromatography Troubleshooting & FAQs

Q1: Why do my piperazine compounds exhibit severe peak tailing and poor retention on standard C18 columns? Causality: Piperazines are secondary or tertiary diamines with pKa values typically between 9.0 and 9.8. In standard acidic mobile phases (pH 2–3), these nitrogen atoms are fully protonated, making the molecule highly polar and poorly retained by the hydrophobic C18 stationary phase. Furthermore, peak tailing is a direct result of secondary electrostatic interactions. While the bulk of the silica surface is end-capped, residual silanol groups (Si-OH) inevitably remain. Above pH 3.5, these silanols deprotonate into negatively charged species (Si-O⁻). The strong electrostatic attraction between the positively charged piperazine ring and the negatively charged silanols creates a mixed-mode retention mechanism (hydrophobic partitioning + ion exchange), which drastically broadens the peak and causes a long tail[1]. For instance, in the analysis of ribociclib (a piperazine-containing drug), conventional C8 columns often yield inadequate separation and severe tailing, necessitating highly optimized end-capped C18 columns or alternative modes[2]. Solution: To resolve this, you must either suppress the silanol ionization by dropping the mobile phase pH below 3.0 (using 0.1% formic acid), neutralize the piperazine by raising the pH above 10.0 (requires a specialized hybrid-silica or polymer column)[1], or abandon reversed-phase entirely in favor of HILIC.

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for my piperazine method? Causality: The choice depends entirely on the functionalization of the piperazine ring. If you are analyzing intact, unsubstituted piperazine or highly polar small-molecule derivatives, Reversed-Phase is fundamentally mismatched. Highly polar compounds prefer the aqueous mobile phase over the C18 phase, eluting in the void volume where matrix suppression is most severe. HILIC flips this thermodynamic relationship. By using a highly polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (e.g., >70% acetonitrile), an aqueous-enriched layer forms on the column surface. Polar analytes partition into this water layer, meaning that higher polarity yields stronger retention[3][4]. Conversely, if the piperazine is a substructure within a larger, hydrophobic molecule (e.g., the genotoxic impurity CCP HCl in trazodone or sildenafil derivatives), standard Reversed-Phase (C18) is highly effective because the bulk hydrophobicity of the molecule drives retention. Solution: Evaluate the LogP of your analyte. If LogP < 0, default to HILIC (e.g., BEH Amide)[5]. If LogP > 1, use an end-capped C18 column with a low-pH volatile buffer.

Q3: How do I select the right mobile phase buffer for LC-MS/MS without causing source contamination or retention shifts? Causality: Non-volatile buffers (like phosphates) precipitate in the MS source, causing rapid signal degradation. Furthermore, the high proportion of acetonitrile used in HILIC significantly shifts the pKa of both the analytes and the buffering species compared to their values in water[6]. Solution: Use volatile buffers like ammonium formate or ammonium acetate (5–20 mM). In HILIC, ammonium formate is preferred due to its higher solubility in high-acetonitrile mobile phases, preventing micro-precipitations that cause baseline noise[6].

Section 2: Mass Spectrometry & Sample Preparation FAQs

Q4: I am experiencing significant ion suppression in ESI+ mode. How can I optimize my sample preparation to eliminate matrix effects? Causality: Biological matrices (plasma, urine, tissue) are rich in endogenous phospholipids and salts. During Electrospray Ionization (ESI), these co-eluting matrix components compete with the piperazine analyte for charge and space on the surface of the evaporating droplet, leading to a catastrophic loss of MS signal (ion suppression). Simple protein precipitation (PPT) fails to remove these lipids. Solution: Implement Mixed-Mode Strong Cation Exchange (MCX or PCX) Solid Phase Extraction (SPE)[5][7]. Because piperazine is a strong base, it becomes positively charged at low pH. When loaded onto a PCX cartridge under acidic conditions, the piperazine forms a strong ionic bond with the sulfonic acid groups on the sorbent. This allows you to aggressively wash the cartridge with 100% organic solvents (like methanol or acetonitrile) to strip away neutral lipids and acidic interferences without losing your analyte[5]. Finally, elute the piperazine using a high-pH solvent (e.g., 5% ammonium hydroxide in methanol) to deprotonate the amine, breaking the ionic bond for a perfectly clean extract.

Q5: What is the most reliable way to validate that my method is free from carryover, a common issue with basic amines? Causality: Piperazines are notorious for sticking to the active metal sites in the LC autosampler needle, injection valve, and PEEK tubing, releasing slowly over subsequent injections. Solution: Engineer a self-validating sequence. Always inject a double-blank (matrix extracted without analyte or internal standard) immediately following your Upper Limit of Quantification (ULOQ) sample. The peak area in this blank must be ≤ 20% of your Lower Limit of Quantification (LLOQ). To mitigate carryover physically, utilize a strong needle wash consisting of a high-organic solvent with a small percentage of acid (e.g., 80:20:0.1 Acetonitrile:Water:Formic Acid) to keep the amine protonated and soluble.

Section 3: Quantitative Data & Strategy Comparison

Table 1: Comparison of Chromatographic Strategies for Piperazine Analysis

StrategyStationary PhaseMobile Phase CompositionBest Suited ForProsCons
HILIC Amide, Diol, or Bare SilicaHigh ACN (>70%) / Low Aq BufferIntact piperazines, highly polar derivativesExcellent retention; High MS sensitivity due to high organic content.Requires long column equilibration times.
High-pH RP Hybrid-Silica C18 / PolymerHigh Aq / Low ACN (pH > 8.5)Hydrophobic piperazine derivativesNeutralizes amine, yielding excellent peak shape.Standard silica columns will dissolve at this pH.
Low-pH RP End-capped C18High Aq / Low ACN (pH < 3.0)Moderately hydrophobic derivativesProtonates silanols to reduce secondary interactions.Highly polar analytes will elute in the void volume.

Table 2: Typical MRM Optimization Parameters for Piperazine Core Structures

Analyte TypePrecursor Ion (ESI+)Primary Product IonSecondary Product IonCollision Energy (eV)Fragmentation Rationale
Unsubstituted Piperazine m/z 87 [M+H]⁺m/z 44m/z 3015 - 25Cleavage of the saturated piperazine ring.
Substituted (e.g., mCPP) m/z 197 [M+H]⁺m/z 154m/z 11820 - 30Loss of the piperazine moiety from the phenyl ring.
Section 4: Field-Proven Protocol: HILIC-MS/MS Workflow for Piperazine Quantification

Self-Validating System Design: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) added before extraction to normalize recovery, and utilizes post-extraction blanks to continuously monitor carryover.

Step 1: Sample Preparation via Mixed-Mode Cation Exchange (PCX SPE)

  • Spiking: Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., Piperazine-d8 at 100 ng/mL).

  • Pre-treatment: Add 300 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and fully protonate the piperazine nitrogens.

  • SPE Conditioning: Condition a 30 mg PCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water[5].

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes hydrophobic lipids and phospholipids). The protonated piperazine remains ionically bound to the sorbent[5][7].

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the piperazine, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

Step 2: Chromatographic Separation (HILIC Mode)

  • Column: BEH Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid[6].

  • Gradient: Start at 95% B. Hold for 1 min. Drop to 60% B over 4 mins (increasing aqueous content drives elution in HILIC). Re-equilibrate at 95% B for 3 mins. Self-Validation Check: Monitor the retention time of the SIL-IS across the batch. A shift of >0.1 min indicates incomplete column re-equilibration, a common pitfall in HILIC.

Step 3: Mass Spectrometry & System Suitability

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions (e.g., m/z 87 → 44 for intact piperazine).

  • Matrix Effect Validation: Calculate the absolute peak area of the SIL-IS in the extracted samples versus the SIL-IS in a neat solvent injection. A variance of >15% indicates unresolved matrix suppression, requiring further SPE washing optimization.

References
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem - 1

  • Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography - PMC - 3

  • Chapter 3: Separation Modes and their Mechanisms (1) - Shodex HPLC Columns - 4

  • 利用液相層析串聯質譜儀進行雞蛋中動物用藥Piperazine殘留之檢驗方法開發 - Airiti Library - 5

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - QASCF - 7

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI - 2

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry - Link

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography - UB - 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Introduction: The Critical Role of Purity in Synthesis and Development 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a substituted piperazine derivative often employed as a key building block or intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Synthesis and Development

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a substituted piperazine derivative often employed as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug substance. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2] This guide provides an in-depth comparison of analytical methodologies to establish a robust, multi-faceted strategy for the comprehensive purity assessment of this compound, ensuring it meets the rigorous quality standards required for research and drug development.

Anticipating the Impurity Profile: A Proactive Approach

A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on common synthetic routes for piperazine derivatives, the impurity profile for 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride can be classified into several categories as outlined by ICH Q3A guidelines[3][4][5]:

  • Organic Impurities:

    • Starting Materials: Unreacted N-ethylpiperazine or precursors to the propanoic acid side-chain.

    • By-products: Molecules arising from side reactions, such as over-alkylation or dimerization.

    • Intermediates: Partially reacted species that were not carried to the final product.

    • Degradation Products: Impurities formed during storage or handling, potentially through hydrolysis or oxidation.

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual metals or inorganic salts from the manufacturing process.[4]

  • Residual Solvents:

    • Organic volatile chemicals used during synthesis and purification that are not completely removed.[6][7]

An effective purity analysis workflow must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and quantification of non-volatile organic impurities, RP-HPLC is the industry's workhorse. Its ability to separate compounds based on hydrophobicity makes it ideal for analyzing the target compound and related organic impurities.

Causality in Method Design

The primary challenge in analyzing small piperazine derivatives like the topic compound is often their limited UV absorbance.[8] A successful method hinges on optimizing detection and separation.

  • Column Selection: An octadecyl (C18) column is the logical starting point, providing a versatile stationary phase for separating moderately polar to non-polar compounds.[9][10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic modifier like acetonitrile allows for the effective separation of compounds with a range of polarities.[8][9][11] An acidic pH ensures that the tertiary amines in the piperazine ring are protonated, leading to more consistent retention behavior.

  • Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) is often necessary to achieve adequate sensitivity. For trace-level analysis of piperazine-related impurities that lack UV activity, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a highly UV-active derivative.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 70% B over 25 minutes, followed by a 5-minute hold and 10-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

  • System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Orthogonal and Confirmatory Techniques: A Multi-Pronged Approach

Relying on a single analytical technique is insufficient for a complete purity profile. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive and self-validating assessment.

Quantitative Nuclear Magnetic Resonance (¹H qNMR): An Absolute Purity Assessment

Unlike chromatography, which provides relative purity, ¹H qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[14][15] By comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[12][15]

Key Advantages:

  • Primary Ratio Method: Provides a direct measure of purity.[14]

  • Structural Information: Confirms the identity of the main component and can help identify impurities.

  • Nondestructive: The sample can be recovered after analysis.[16]

Gas Chromatography (GC): The Gold Standard for Residual Solvents

Residual solvents are a critical class of impurities that must be controlled according to ICH Q3C guidelines.[1][17] Due to their volatility, Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) and headspace sample introduction, is the preferred method for their analysis.[6][18][19]

Protocol: Headspace GC-FID

  • Sample Preparation: Accurately weigh the sample (e.g., 50 mg) into a headspace vial. Add a high-boiling-point solvent like dimethyl sulfoxide (DMSO) to dissolve the sample.[6]

  • Instrumentation: GC-FID system with a headspace autosampler.

  • GC Conditions:

    • Column: A DB-624 or similar column designed for solvent analysis is recommended.[6]

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents of interest.[6]

    • Carrier Gas: Nitrogen or Helium.[6]

    • Headspace Parameters: Optimize vial equilibration temperature and time to ensure complete partitioning of volatile solvents into the headspace.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When unknown peaks are detected in the HPLC analysis, LC-MS is the definitive tool for identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, this technique provides the mass-to-charge ratio (m/z) of the unknown impurity. This information is crucial for elucidating its structure, especially when compared against potential by-products or degradation pathways.

Comparative Analysis of Purity Assessment Techniques

Technique Principle Primary Application Strengths Limitations
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.Quantification of non-volatile organic impurities.Robust, reproducible, widely available, excellent for quantitation.Requires a chromophore for sensitive detection; relative purity only.[8]
¹H qNMR Nuclear spin resonance in a magnetic field. Signal intensity is proportional to molar concentration.Absolute purity determination, structural confirmation.Provides absolute purity without a specific reference standard[12], non-destructive[16], structurally informative.Lower sensitivity than HPLC, requires a certified internal standard, peak overlap can be an issue.[16]
Headspace GC-FID Separation of volatile compounds based on boiling point and interaction with a stationary phase.Quantification of residual solvents.High sensitivity for volatile compounds, mandated by regulatory guidelines.[18][19]Not suitable for non-volatile or thermally unstable compounds.
LC-MS Combines HPLC separation with mass-to-charge ratio detection.Identification of unknown organic impurities.Provides molecular weight information, highly sensitive and specific.Quantification can be complex; instrument cost and complexity are high.

Comprehensive Purity Analysis Workflow

A logical workflow ensures that all potential impurities are assessed systematically. The following diagram illustrates a self-validating protocol for the purity analysis of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Organic & Inorganic Impurity Profiling cluster_2 Volatile Impurity Analysis cluster_3 Final Certification A Sample Receipt & Visual Inspection B ¹H qNMR Analysis A->B C Proceed? B->C Purity ≥ 95%? Identity Confirmed? D RP-HPLC-UV Analysis for Organic Impurities C->D Yes G Headspace GC-FID for Residual Solvents C->G Yes H Investigation Required C->H No E LC-MS for Peak Identification D->E Unknown Peaks > 0.05%? I Combine Data: qNMR + HPLC + GC D->I F ICP-MS/OES for Inorganic/Metal Impurities F->I G->I J Certificate of Analysis (CoA) I->J

Caption: Comprehensive workflow for purity analysis.

Conclusion

The purity analysis of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is not a monolithic task but a multi-faceted investigation. A robust strategy does not rely on a single method but instead integrates orthogonal techniques to create a self-validating system. While RP-HPLC serves as the primary tool for quantifying organic impurities, its findings must be corroborated and supplemented by ¹H qNMR for an absolute purity value, GC for volatile impurities, and LC-MS for structural elucidation of unknown contaminants. This comprehensive approach ensures that the material meets the stringent quality and safety standards demanded in pharmaceutical development, providing a solid foundation for the synthesis of safe and effective medicines.

References

  • ICH. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Rahman, A. et al. (2022). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing (SCIRP). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • BrightSpec. (2025, December 10). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. BrightSpec. [Link]

  • Grodowska, K., & Parczewski, A. (2003, March 15). Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Giraud, S. et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • Chetwyn, N. P. et al. (2016, May 18). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Royal Society of Chemistry. [Link]

  • Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. [Link]

  • Guo, Y. W. et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. [Link]

  • Hopkała, H., & Misztal, G. (2005, January-February). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • ResearchGate. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride. PubChem. [Link]

  • Mokrý, P. et al. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. [Link]

  • Liu, Q. et al. (2014, January 16). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][18]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). National Center for Biotechnology Information. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014, March 11). ANALYTICAL METHODS FOR DETERMINATION OF ANTICANCER DRUGS FROM MARINE SOURCES. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • National Center for Biotechnology Information. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

Sources

Comparative

Cytotoxicity Comparison of Novel Piperazine Compounds: A Technical Guide for Preclinical Oncology

As the search for targeted, highly efficacious, and low-toxicity chemotherapeutics accelerates, the piperazine scaffold has emerged as a privileged structure in drug discovery. Due to its structural rigidity, favorable b...

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Author: BenchChem Technical Support Team. Date: March 2026

As the search for targeted, highly efficacious, and low-toxicity chemotherapeutics accelerates, the piperazine scaffold has emerged as a privileged structure in drug discovery. Due to its structural rigidity, favorable basicity, and capacity for diverse hydrogen bonding, the piperazine ring is uniquely suited to dock into the ATP-binding pockets of various kinases and disrupt oncogenic signaling pathways.

This guide provides an objective, data-driven comparison of novel piperazine derivatives, synthesizing their comparative cytotoxicity, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Mechanistic Landscape of Piperazine-Induced Cytotoxicity

The cytotoxic efficacy of piperazine derivatives is rarely monolithic; these compounds typically operate through multi-target kinase inhibition or the induction of mitochondrial stress. Recent high-throughput screenings have demonstrated that specific piperazine derivatives, such as the novel compound C505, can potently induce caspase-dependent apoptosis by simultaneously inhibiting the PI3K/AKT and BCR-ABL signaling pathways1[1].

Other derivatives, such as the piperazine core compound (PCC), have been shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to rapid DNA fragmentation and cell death in hepatocellular carcinoma models 2[2].

SignalingPathway Piperazine Novel Piperazine Derivatives (e.g., C505) BCR_ABL BCR-ABL Kinase Piperazine->BCR_ABL Inhibits PI3K_AKT PI3K / AKT Pathway Piperazine->PI3K_AKT Inhibits Mitochondria Mitochondrial Stress (Intrinsic Pathway) Piperazine->Mitochondria Induces Caspase Caspase Cascade Activation BCR_ABL->Caspase Loss of survival signal PI3K_AKT->Caspase Loss of survival signal Mitochondria->Caspase Cytochrome c release Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Piperazine-induced apoptotic signaling pathways in cancer cells.

Comparative Cytotoxicity Profiles

To benchmark the performance of these novel compounds, it is critical to evaluate their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) across diverse cancer cell lines. Molecular hybridization—such as fusing piperazine with triazole or vindoline moieties—has yielded compounds that frequently outperform standard chemotherapeutics like doxorubicin in specific microenvironments.

The following table synthesizes quantitative cytotoxicity data from recent preclinical evaluations:

Compound DesignationHybrid ClassTarget Cell Line (Origin)Cytotoxicity (IC50 / GI50)Primary Mechanism of Action
C505 Piperazine derivativeK562 (Leukemia)0.06 - 0.16 μMPI3K/AKT & BCR-ABL inhibition[1]
Compound 23 Vindoline-PiperazineMDA-MB-468 (Breast)1.00 μMATP depletion / Cytostasis[3]
Compound 25 Vindoline-PiperazineHOP-92 (Lung)1.35 μMATP depletion / Cytostasis[3]
PCC Piperazine coreSNU-475 (Liver)6.98 μg/mLIntrinsic & Extrinsic Apoptosis[2]
MCS-5 Triazole-PiperazineCal72 (Osteosarcoma)Superior to DoxorubicinG2/M Phase Arrest & Apoptosis[4]

Data Interpretation: The vindoline-piperazine hybrids (Compounds 23 and 25) demonstrate exceptional potency (GI50 < 2 μM) across solid tumors, whereas the unhybridized derivative C505 shows remarkable sub-micromolar efficacy specifically in hematological malignancies 3[3].

Self-Validating Experimental Protocols for Cytotoxicity Assessment

Generating reproducible IC50 data requires a protocol that is intrinsically self-validating. As a standard practice in application science, we do not merely execute steps; we engineer workflows where internal controls continuously verify the assay's integrity. Below are the causal methodologies for the two primary in vitro cytotoxicity assays used to evaluate piperazine derivatives5[5].

ExperimentalWorkflow Seed 1. Cell Seeding (1x10^4 cells/well) Incubate1 24h Incubation (Log-phase recovery) Seed->Incubate1 Treat 2. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 48h-72h Incubation (Cytotoxic action) Treat->Incubate2 Assay 3. Viability Assay (MTT / SRB) Incubate2->Assay Read 4. Absorbance Reading (Spectrophotometry) Assay->Read Analyze 5. IC50 / GI50 Calculation Read->Analyze

Standardized high-throughput in vitro cytotoxicity workflow.

Protocol A: The MTT Metabolic Assay

The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is the gold standard for assessing piperazine compounds that trigger the intrinsic mitochondrial pathway.

Step-by-Step Methodology & Causality:

  • Cell Seeding & Adhesion: Seed cells at 1×104 cells/well in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

    • Causality: The 24-hour window allows cells to recover from trypsin-induced membrane stress. Seeding at exactly 1×104 ensures the population remains in the exponential (log) growth phase throughout the 72-hour assay. Over-seeding triggers contact inhibition, which downregulates metabolism and artificially inflates the apparent IC50.

  • Compound Exposure: Aspirate spent media and apply serial dilutions of the piperazine derivative.

    • Causality: Removing spent media eliminates accumulated metabolic byproducts (e.g., lactic acid) that could alter the pH and confound the colorimetric readout.

  • Internal Validation Integration (The Self-Validating System):

    • Blank Control (Media + MTT + Solvent): Establishes the optical noise floor.

    • Vehicle Control (Cells + 0.1% DMSO): Normalizes data to 100% viability, proving the solvent itself isn't cytotoxic.

    • Positive Control (Cells + Doxorubicin): Validates that the specific cell line passage is responsive to known apoptotic triggers.

  • MTT Incubation: Add 20 μL of MTT solution and incubate for 2-4 hours.

    • Causality: This step directly links mitochondrial respiration to cell viability. Only metabolically active cells will cleave the tetrazolium ring to produce insoluble purple formazan.

  • Solubilization & Quantification: Add 100 μL of DMSO to dissolve formazan crystals, then measure absorbance at 570 nm.

    • Causality: Formazan is impermeable to cell membranes and precipitates intracellularly. Solubilization ensures a homogenous solution, allowing Beer-Lambert law principles to apply during spectrophotometric quantification.

Protocol B: The SRB (Sulforhodamine B) Protein Assay

While MTT measures metabolic activity, some piperazine derivatives may transiently alter mitochondrial function without causing immediate cell death. The SRB assay bypasses this by measuring total cellular protein mass, offering a metabolic-independent assessment of cell density 5[5].

Step-by-Step Methodology & Causality:

  • Cell Fixation: Following the 72-hour compound treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to achieve a final concentration of 10%. Incubate at 4°C for 60 minutes.

    • Causality: TCA rapidly precipitates basic amino acids, instantly halting metabolism and fixing the cellular proteome to the plate. The cold temperature prevents protein degradation during fixation.

  • Washing & Staining: Wash plates five times with tap water, air-dry, and add 0.4% SRB dye for 30 minutes.

  • Dye Removal: Wash four times with 1% (v/v) acetic acid.

    • Causality: Acetic acid removes unbound SRB dye without solubilizing the protein-bound dye, ensuring an exceptionally low background noise floor.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) and measure absorbance at 565 nm.

    • Causality: The high pH of the Tris base extracts the dye from the basic amino acid residues, yielding a homogenous colored solution directly proportional to cell mass.

Conclusion

The rational design of novel piperazine derivatives represents a significant leap forward in targeted oncology. By hybridizing the piperazine core with moieties like vindoline or triazole, researchers can fine-tune the compound's affinity for specific kinase pockets, shifting the mechanism of action from broad-spectrum cytotoxicity to targeted apoptotic induction. Moving forward, rigorous adherence to self-validating experimental workflows (like the standardized MTT and SRB protocols) will be paramount in translating these promising in vitro IC50 values into viable clinical candidates.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Novel Triazole-Piperazine Hybrid Molecules Induce Apoptosis via Activation of the Mitochondrial Pathway and Exhibit Antitumor Efficacy in Osteosarcoma Xenograft Nude Mice Model Source: ACS Publications URL
  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: American Journal of Translational Research (e-Century Publishing)
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives Source: BenchChem URL

Sources

Validation

Analytical Standard Comparison Guide: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride vs. Structural Analogs

Executive Summary & Mechanistic Overview In modern drug discovery and proteomics, the selection of bifunctional linkers dictates the pharmacokinetic properties and structural integrity of the final bioconjugate. 3-(4-Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In modern drug discovery and proteomics, the selection of bifunctional linkers dictates the pharmacokinetic properties and structural integrity of the final bioconjugate. 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a highly versatile, water-soluble analytical standard and building block[1]. Featuring a tertiary amine with an ethyl substituent and a terminal carboxylic acid, it is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and as a specialized zwitterionic buffer component[1][2].

The use of the dihydrochloride salt rather than the free base is a critical mechanistic choice. The free base exists as a hygroscopic zwitterion that is susceptible to oxidative degradation at the tertiary amine over time. The dihydrochloride salt locks the piperazine nitrogens in a fully protonated state, ensuring a shelf life of up to 3 years (1095 days) and maximizing aqueous solubility[3].

Comparative Profiling: Structural Alternatives

To objectively evaluate 3-(4-Ethylpiperazin-1-yl)propanoic acid, it must be compared against its closest structural analogs: the methyl-substituted variant and the unsubstituted secondary amine variant.

Table 1: Physicochemical and Structural Comparison
Analytical StandardCAS NumberAmine SubstitutionMolecular WeightClogP (est.)Primary Application
3-(4-Ethylpiperazin-1-yl)propanoic acid 799262-18-3 (Base)Tertiary (Ethyl)186.25 g/mol (Base)259.17 g/mol (2HCl)~ -0.15Lipophilic linker, enhanced membrane permeability[1].
3-(4-Methylpiperazin-1-yl)propanoic acid 55480-45-0Tertiary (Methyl)172.23 g/mol ~ -0.45Hydrophilic linker, standard aqueous bioconjugation[4][5].
3-(Piperazin-1-yl)propanoic acid 27245-31-4Secondary (H)158.20 g/mol -0.63Scaffold for further N-alkylation; requires Boc/Fmoc protection[6][7].
Logical Selection Criteria

The choice of the N-alkyl group directly influences the lipophilicity and steric hindrance of the linker. The ethyl group provides an optimal balance, increasing the cellular permeability of the resulting drug construct compared to the methyl variant, without introducing the cross-linking risks associated with the secondary amine of the unsubstituted piperazine[1][6].

Logic Root Piperazine-Propanoic Acid Scaffold Selection N_H 3-(Piperazin-1-yl)propanoic acid (Secondary Amine) Root->N_H N_Me 3-(4-Methylpiperazin-1-yl)... (Tertiary Amine, Methyl) Root->N_Me N_Et 3-(4-Ethylpiperazin-1-yl)... (Tertiary Amine, Ethyl) Root->N_Et Outcome1 Requires Boc/Fmoc protection Prone to cross-linking N_H->Outcome1 Outcome2 High hydrophilicity Standard linker N_Me->Outcome2 Outcome3 Optimal lipophilicity balance Enhanced membrane permeability N_Et->Outcome3

Logical selection criteria for N-substituted piperazine propanoic acid derivatives.

Experimental Protocols & Workflows

Protocol 1: EDC/NHS Mediated Amide Coupling

When utilizing 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride as a building block for amide formation, the presence of the two hydrochloride equivalents must be chemically addressed to prevent coupling failure[1].

Step-by-Step Methodology:

  • Solubilization & Neutralization (Critical Step): Dissolve 1.0 eq of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride in anhydrous DMF. Add exactly 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt must be neutralized to liberate the free carboxylic acid. Failure to add sufficient base leaves the carboxylate protonated, rendering it invisible to the EDC coupling agent.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours.

    • Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a stable, yet highly reactive, NHS-ester, preventing unwanted hydrolysis or rearrangement.

  • Conjugation: Introduce 1.0 eq of the target primary amine (e.g., a drug scaffold or protein lysine residue). Stir for 12 hours at room temperature.

  • Purification: Isolate the product via preparative HPLC or recrystallization[1].

Workflow A 3-(4-Ethylpiperazin-1-yl) propanoic acid 2HCl B DIPEA Neutralization & EDC/NHS Activation A->B Base + Reagents C O-acylisourea Intermediate B->C EDC coupling D NHS Active Ester C->D NHS addition E Target Amine Conjugation D->E Nucleophilic attack

Workflow for bioconjugation using 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride.

Protocol 2: Zwitterionic Buffer Capacity Profiling

Because this compound contains both basic piperazine nitrogens and an acidic propanoic acid moiety, it can function as a specialized buffer[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM solution of the dihydrochloride standard in ultra-pure water.

  • Titration: Continuously monitor the pH using a calibrated probe while titrating with 0.1 M NaOH at 25°C.

  • Data Logging: Record the pH at 0.1 mL intervals to map the buffering regions.

    • Causality: The first equivalent of NaOH neutralizes the carboxylic acid (pKa ~4.0). The subsequent equivalents deprotonate the piperazine nitrogens (pKa ~8.0 - 9.0). This self-validating protocol ensures the standard's purity; deviations in the expected pKa inflection points indicate contamination or degradation.

Table 2: Experimental Performance Metrics
Metric3-(4-Ethyl...)[1]3-(4-Methyl...)[5]3-(Piperazin-1-yl)...[6]
Amide Coupling Yield (EDC/NHS) > 85%> 88%< 40% (Due to side reactions)
Aqueous Solubility (2HCl salt) > 100 mg/mL> 100 mg/mLN/A (Often supplied as free base)
Stability (Shelf Life) 3 Years (1095 days)2-3 Years6 Months (-80°C)[7]

References

  • "3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride", Labsolu.
  • "Buy 3-(4-Ethylpiperazin-1-yl)propanoic acid (EVT-3474388) | 799262-18-3", EvitaChem.
  • "3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380", PubChem.
  • "27245-31-4 | 3-(Piperazin-1-yl)propanoic acid", ChemScene.
  • "3-(Piperazin-1-yl)propanoic acid-COA-961744", MedChemExpress.
  • "Building Blocks P16385", EvitaChem.

Sources

Comparative

Validating synthesis of piperazine derivatives by 1H NMR

Title: High-Field vs. Benchtop ¹H NMR: A Comparative Guide to Validating Piperazine Derivative Synthesis Introduction Piperazine is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in blockbuster d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop ¹H NMR: A Comparative Guide to Validating Piperazine Derivative Synthesis

Introduction

Piperazine is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs ranging from imatinib to sildenafil. The synthesis of piperazine derivatives—typically via Buchwald-Hartwig N-arylation or N-acylation—requires rigorous analytical validation. However, piperazines present unique spectroscopic challenges. As a Senior Application Scientist, I frequently see researchers misinterpret complex ¹H NMR spectra of piperazines, mistaking inherent conformational dynamics for chemical impurities.

This guide objectively compares the utility of modern Benchtop NMR (60–90 MHz) against traditional High-Field NMR (400+ MHz) for the synthesis, reaction monitoring, and structural validation of piperazine derivatives. By understanding the causality behind these magnetic resonance phenomena, you can build a self-validating analytical workflow.

The Mechanistic Challenge: Conformational Dynamics in Piperazines

When analyzing N-acyl or N-aryl piperazines at room temperature, the ¹H NMR spectrum often displays broad, unresolved peaks or duplicate signal sets for the N-CH₂ protons. This is not necessarily indicative of a failed purification.

Causality: This phenomenon arises from two distinct dynamic processes:

  • Restricted Amide Rotation: The partial double-bond character of the N-C(O) amide bond restricts free rotation, leading to distinct syn and anti rotamers.

  • Ring Inversion: The piperazine chair-to-chair interconversion can be slow on the NMR timescale depending on the steric bulk of the substituents.

Because these exchange rates are comparable to the NMR observation frequency at 25 °C, the signals dephase, causing severe broadening. To validate that these are conformers rather than impurities, we must calculate the activation energy barriers (ΔG‡) and determine the coalescence temperatures (Tc) using Variable Temperature (VT) ¹H NMR [1].

G A Acquire 1H NMR at 25°C B Observe Broad N-CH2 Peaks A->B C Impurity or Rotamer? B->C D Perform VT-NMR (Heat to 80°C+) C->D E Peaks Collapse (Coalescence) D->E F Peaks Remain Distinct D->F G Validated: Conformational Dynamics E->G H Failed: Chemical Impurity F->H

Logic workflow for differentiating piperazine rotamers from chemical impurities using VT-NMR.

Technology Comparison: High-Field vs. Benchtop NMR

Historically, high-field superconducting magnets were required for all stages of piperazine characterization due to their superior resolution and sensitivity [2]. However, the advent of ultra-homogeneous permanent magnets has made benchtop NMR a highly effective alternative for real-time reaction monitoring. Modern benchtop systems can now successfully apply selective solvent suppression methods (like WET or PRESAT), which were previously exclusive to high-field systems, allowing for the direct analysis of neat reaction mixtures [3].

FeatureHigh-Field NMR (400–600 MHz)Benchtop NMR (60–90 MHz)
Primary Application Structural elucidation, VT-NMR, complex rotamer resolution.On-line reaction monitoring, conversion tracking, rapid QA/QC.
Resolution (Peak Width) High (e.g., 0.03 ppm for a 15 Hz multiplet) [2].Moderate (e.g., 0.3 ppm for a 15 Hz multiplet) [2].
Sensitivity (Detection Limit) ~100 µmol/L (in 16 scans) [2].~1 mmol/L (in 16 scans) [2].
Solvent Requirements Deuterated solvents typically required.Neat reaction mixtures (with solvent suppression) [3].
Infrastructure Cryogens (Liquid He/N₂), dedicated facility.Standard lab bench, standard power, no cryogens.

Self-Validating Experimental Protocols

To ensure scientific integrity, your analytical workflow must be self-validating. Below are two protocols comparing how benchtop and high-field systems are deployed in tandem for synthesizing N-aryl piperazines via Buchwald-Hartwig amination [5].

G Start Initiate N-arylation Reaction Flow Flow to Benchtop NMR Start->Flow Acquire Apply WET Solvent Suppression Flow->Acquire Analyze Integrate Product vs Reactant Acquire->Analyze Decision Conversion > 95%? Analyze->Decision Decision->Flow No Quench Quench & Purify Decision->Quench Yes

Continuous-flow benchtop NMR setup for real-time monitoring of piperazine N-arylation.

Protocol A: In-Process Reaction Monitoring (Benchtop NMR)

Objective: Track the conversion of piperazine and aryl halide to the N-aryl piperazine product without sampling delays. Causality: By utilizing an on-line continuous-flow or stopped-flow setup, we eliminate the time delay of sample preparation. Monitoring resonances with shorter spin-lattice relaxation times (T₁) allows for accurate quantitative integration without correction factors [4].

  • Setup the Flow System: Connect the reaction vessel to the benchtop NMR flow cell using PTFE tubing. Ensure temperature equilibration to prevent line broadening caused by thermal gradients.

  • Establish Baseline: Acquire a ¹H NMR spectrum of the starting materials (e.g., aryl halide) in the reaction solvent. Identify an isolated proton signal (e.g., an aromatic proton at δ 7.5 ppm) to track.

  • Apply Solvent Suppression: Implement a WET (Water Suppression Enhanced through T₁ effects) pulse sequence to suppress the non-deuterated solvent peak, preventing receiver saturation [3].

  • Monitor Kinetics: Acquire spectra every 60 seconds. Plot the decreasing integral of the aryl halide peak against the increasing integral of the newly formed N-aryl piperazine aliphatic protons (δ 3.1–3.3 ppm).

  • Validation: Quench the reaction only when the reactant integral plateaus near zero, ensuring maximum yield and minimizing degradation byproducts.

Protocol B: Structural Validation & Rotamer Resolution (High-Field VT-NMR)

Objective: Confirm the absolute purity and structural identity of the isolated N-aryl/N-acyl piperazine. Causality: Because benchtop NMR lacks the dispersion to resolve overlapping rotamer signals, high-field VT-NMR is required to heat the sample past its coalescence point, collapsing the complex multiplets into a single, easily interpretable structure [1].

  • Sample Preparation: Dissolve 10 mg of the purified piperazine derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆).

  • Initial Acquisition (25 °C): Acquire a standard ¹H NMR spectrum at 400+ MHz. Note the presence of broad singlets or duplicate multiplets in the δ 2.8–4.0 ppm region (characteristic of piperazine N-CH₂ protons).

  • Variable Temperature (VT) Setup: Calibrate the NMR probe temperature using an ethylene glycol standard.

  • Heating and Coalescence: Increment the sample temperature in 10 °C steps (from 25 °C up to 100 °C). Acquire a spectrum at each step, allowing 5 minutes for thermal equilibration.

  • Validation: Observe the broad peaks sharpen and merge into a single, well-defined set of signals (coalescence). Calculate the activation energy (ΔG‡) using the Eyring equation based on the coalescence temperature (Tc). Self-Validation Rule: If any minor peaks do not merge into the main signals at high temperatures, they are true chemical impurities, not rotamers.

Quantitative Performance Data

The following table summarizes the experimental performance metrics when monitoring a standard Buchwald-Hartwig N-arylation of piperazine.

MetricBenchtop NMR (80 MHz, Flow)High-Field NMR (400 MHz, Batch)
Data Density (Points/Hour) 60 (Continuous flow)4 (Manual sampling & prep)
Time to First Result < 2 minutes~30 minutes
Signal-to-Noise Ratio (16 scans) ~25:1 (Neat reaction mixture)>250:1 (Diluted in CDCl₃)
Rotamer Resolution (25 °C) Unresolved (Broad baseline hump)Partially resolved (Distinct broad peaks)
Coalescence Confirmation Not feasible (Limited VT range)Highly accurate (Precise VT control)

Conclusion

For the synthesis of piperazine derivatives, High-Field and Benchtop NMR are not mutually exclusive; they are highly complementary. Benchtop NMR excels at providing immediate, actionable kinetic data for reaction monitoring, saving hours of wasted processing time [4]. However, due to the inherent conformational dynamics of the piperazine ring, high-field VT-NMR remains the gold standard for definitive structural validation and purity assessment [1]. By integrating both into a cohesive workflow, drug development professionals can achieve unprecedented efficiency and scientific rigor.

References

  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

Validation

Comparative Analysis of Antiproliferative Agents in Renal Cancer: A Guide for Researchers

Introduction Renal cell carcinoma (RCC) represents the majority of kidney cancers, with clear cell RCC (ccRCC) being the most prevalent and aggressive subtype.[1] A defining molecular characteristic of ccRCC is the inact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Renal cell carcinoma (RCC) represents the majority of kidney cancers, with clear cell RCC (ccRCC) being the most prevalent and aggressive subtype.[1] A defining molecular characteristic of ccRCC is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[2][3][4] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α.[1][2][3] The subsequent overexpression of HIF target genes, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), drives rampant angiogenesis and tumor proliferation, making these pathways prime targets for therapeutic intervention.[2][4][5][6][7]

Furthermore, the PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in RCC, playing a crucial role in cell growth, survival, and metabolism.[8][9][10][11] This pathway can be activated through various mechanisms, including mutations in its components or crosstalk with the VHL/HIF axis, representing another critical therapeutic target.[9][10]

This guide provides a comparative analysis of key antiproliferative agents used in renal cancer research and treatment. We will delve into their mechanisms of action, compare their efficacy based on preclinical and clinical data, and provide detailed experimental protocols for their in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and assessment of therapeutic strategies against renal cancer.

Key Antiproliferative Agent Classes and Mechanisms of Action

The therapeutic landscape for advanced RCC has been revolutionized by targeted therapies that interfere with these key signaling pathways. The primary classes of antiproliferative agents discussed in this guide are Tyrosine Kinase Inhibitors (TKIs) and mTOR inhibitors.

Tyrosine Kinase Inhibitors (TKIs)

TKIs are small molecules that block the action of tyrosine kinases, enzymes that are critical for cell signaling pathways involved in cell growth, proliferation, and angiogenesis.[7] In RCC, TKIs primarily target VEGFR and PDGFR, thereby inhibiting the pro-angiogenic signals crucial for tumor growth.[5][6][7]

Key Agents:

  • Sunitinib: A multi-targeted TKI that inhibits VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[5][6][7][12] Its primary mechanism is the inhibition of angiogenesis, but it also has direct effects on tumor cell proliferation and apoptosis.[5][7][12] Sunitinib has long been a standard first-line therapy for metastatic RCC.[13]

  • Pazopanib: Another multi-targeted TKI with activity against VEGFRs, PDGFRs, and c-KIT. Clinical trials have shown that pazopanib has similar efficacy to sunitinib but with a different safety and quality-of-life profile.[14][15]

  • Cabozantinib: A potent inhibitor of VEGFR, MET, and AXL.[16] The inhibition of MET and AXL is significant as these pathways are implicated in resistance to VEGFR-targeted therapies.[16] Cabozantinib has demonstrated efficacy in both treatment-naive and previously treated patients.[17][18]

  • Axitinib: A potent and selective second-generation inhibitor of VEGFRs.[13] It has shown superiority over sorafenib in the second-line setting.[13]

  • Lenvatinib: A multi-kinase inhibitor targeting VEGFRs, fibroblast growth factor receptors (FGFRs), PDGFRα, RET, and KIT.[19] Its ability to inhibit FGFRs is thought to help overcome resistance to purely VEGF-targeted agents.[20]

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism downstream of the PI3K/AKT pathway.[8][21]

Key Agents:

  • Everolimus: An orally bioavailable mTOR inhibitor that binds to the intracellular protein FKBP12.[21][22] The resulting complex inhibits mTORC1, leading to reduced activity of downstream effectors like S6K1 and 4E-BP1, which are critical for protein synthesis and cell proliferation.[21] Everolimus is approved for advanced RCC after failure of TKI therapy.[22][23]

  • Temsirolimus: Another mTOR inhibitor with a similar mechanism of action to everolimus.[8] It is approved for the first-line treatment of poor-prognosis metastatic RCC.[24]

Signaling Pathways Targeted by Antiproliferative Agents in Renal Cancer

The diagram below illustrates the two major signaling pathways in renal cancer and the points of intervention for the discussed therapeutic agents.

Renal_Cancer_Signaling_Pathways cluster_0 VHL/HIF Pathway (Primarily in ccRCC) cluster_1 PI3K/AKT/mTOR Pathway VHL VHL (inactive) HIFa HIF-α VHL->HIFa No Degradation HIF_complex HIF Complex HIFa->HIF_complex HIFb HIF-β HIFb->HIF_complex VEGF VEGF HIF_complex->VEGF Upregulates PDGF PDGF HIF_complex->PDGF Upregulates VEGFR VEGFR VEGF->VEGFR PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis & Proliferation VEGFR->Angiogenesis PDGFR->Angiogenesis GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Proliferation Cell Growth & Proliferation S6K1->Proliferation Sunitinib Sunitinib Pazopanib Axitinib Lenvatinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Everolimus Everolimus Temsirolimus Everolimus->mTORC1 Inhibits

Caption: Targeted signaling pathways in renal cancer.

Comparative Efficacy of Antiproliferative Agents

Direct comparisons between agents provide valuable insights for both clinical and preclinical research.

Clinical Efficacy Comparison

Clinical trials offer the most robust data for comparing the efficacy of different treatments in patients.

ComparisonPrimary EndpointResultKey TakeawayCitation
Pazopanib vs. Sunitinib Progression-Free Survival (PFS)Pazopanib was non-inferior to sunitinib (Median PFS: 8.4 vs 9.5 months).Similar efficacy, but pazopanib was favored for quality of life and had a different toxicity profile.[25]
Cabozantinib vs. Everolimus Overall Survival (OS), PFS, Objective Response Rate (ORR)Cabozantinib significantly improved all three endpoints compared to everolimus in previously treated patients.Cabozantinib is a more effective second-line option than everolimus.[18]
Lenvatinib + Everolimus vs. Everolimus Progression-Free Survival (PFS)The combination significantly extended PFS (14.6 months vs. 5.5 months).The combination of a TKI and an mTOR inhibitor is a highly effective strategy after prior antiangiogenic therapy.[19][26][27][28]
Cabozantinib vs. Sunitinib Progression-Free Survival (PFS)In patients with metastatic papillary RCC, cabozantinib extended PFS compared to sunitinib (9 months vs. 5.6 months).Cabozantinib showed superior efficacy in a specific non-clear cell RCC subtype.[29]
Preclinical Efficacy: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of an antiproliferative agent. It represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro. Lower IC50 values indicate higher potency.

AgentRenal Cancer Cell LineIC50 (µM)Citation
Dasatinib Not specified~0.14 - 9.0 (in various cancer lines)[30]
Sorafenib Not specified~16.0 - 18.6 (in various cancer lines)[30]
Sunitinib Ki-CA~1.0[31]
Pazopanib Ki-CA~10.0[31]
Rapamycin (mTOR inhibitor) Ki-CA~0.5[31]
Cabozantinib 786-O, Caki-2~12.0 (average across lines)[32]

Note: IC50 values can vary significantly based on the cell line and the specific assay conditions used.

Experimental Validation of Antiproliferative Activity

To assess the antiproliferative effects of these agents in a laboratory setting, standardized and reproducible assays are essential. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Workflow: In Vitro Drug Efficacy Testing

The following diagram outlines the typical workflow for evaluating the antiproliferative activity of a test compound on renal cancer cell lines.

In_Vitro_Workflow Start Start CellCulture 1. Cell Culture (e.g., 786-O, Caki-2) Start->CellCulture Seeding 2. Seed Cells in 96-well plates CellCulture->Seeding Treatment 3. Add Drug (Serial Dilutions) Seeding->Treatment Incubation 4. Incubate (e.g., 72 hours) Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Readout 6. Measure Absorbance (570 nm) MTT_Assay->Readout Analysis 7. Data Analysis (IC50 Calculation) Readout->Analysis End End Analysis->End

Caption: Workflow for IC50 determination using MTT assay.

Detailed Protocol: MTT Assay for Cell Proliferation

This protocol provides a step-by-step guide for assessing the antiproliferative effects of a compound on adherent renal cancer cell lines.

Objective: To determine the IC50 value of a test compound by measuring its effect on the metabolic activity (and thus, viability) of renal cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[33][34] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[33][34]

Materials:

  • Renal cancer cell line (e.g., 786-O, A-498)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound (e.g., Sunitinib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Culture the chosen renal cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "no cell" blanks (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours to allow cells to attach.[34]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution series starting from a high concentration (e.g., 100 µM).

    • Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) as the highest drug concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate drug concentration or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[34]

    • Return the plate to the incubator for 4 hours.[34] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[33]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[34] A reference wavelength of >650 nm can be used to subtract background noise.[34]

Data Analysis and Interpretation:

  • Correct for Background: Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.

  • Normalize to Control: Express the viability of the treated cells as a percentage of the vehicle control group:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot and Calculate IC50: Plot the % Viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.

Self-Validation and Controls:

  • Vehicle Control: Essential to ensure that the solvent used to dissolve the drug does not have a cytotoxic effect on its own.

  • Positive Control: A known antiproliferative agent can be included to validate the assay's performance.

  • Replicates: Each condition (drug concentration, controls) should be performed in at least triplicate to ensure the reproducibility of the results and to calculate standard deviations.

Conclusion and Future Directions

The treatment of renal cancer has significantly advanced with the development of targeted antiproliferative agents. TKIs like sunitinib, pazopanib, and cabozantinib have become mainstays in inhibiting the VHL/HIF-driven angiogenesis that fuels tumor growth. Concurrently, mTOR inhibitors such as everolimus provide a valuable therapeutic option by targeting the PI3K/AKT/mTOR pathway, which is also frequently dysregulated in RCC.

Comparative analyses, both at the clinical and preclinical levels, are crucial for optimizing treatment strategies. As demonstrated, while some agents like sunitinib and pazopanib show similar efficacy, their differing side-effect profiles can influence treatment decisions.[14][15] Furthermore, newer agents like cabozantinib and combination therapies such as lenvatinib plus everolimus have shown superior efficacy in specific settings, highlighting the continuous evolution of the therapeutic landscape.[18][19]

Future research will likely focus on several key areas:

  • Overcoming Resistance: A major challenge is acquired resistance to targeted therapies. Understanding the mechanisms of resistance, such as the activation of alternative signaling pathways like MET and AXL, will be critical for developing next-generation inhibitors and combination strategies.[16]

  • Combination Therapies: The success of lenvatinib and everolimus underscores the potential of combining agents with different mechanisms of action.[26] Future studies will explore novel combinations, including those with immune checkpoint inhibitors.

  • Biomarker Development: Identifying predictive biomarkers to guide the selection of the most effective therapy for individual patients remains a high priority.

The robust in vitro methodologies detailed in this guide provide the foundational tools for researchers to continue exploring these avenues, ultimately contributing to the development of more effective and personalized treatments for renal cancer.

References

  • Mixed picture for pazopanib versus sunitinib in metastatic renal-cell carcinoma. (2014, February 14).
  • The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC.
  • Sunitinib - Wikipedia.
  • mTOR inhibitors in renal cell carcinoma - PMC.
  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17).
  • Everolimus – a new approach in the treatment of renal cell carcinoma - PMC - NIH.
  • Lenvatinib/Everolimus: Robust Combination in Metastatic Renal Cell Carcinoma. (2015, July 10).
  • MTT Assay: Assessing Cell Proliferation.
  • Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC.
  • Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma. (2009, November 19).
  • The VHL/HIF axis in clear cell renal carcinoma - PubMed - NIH. (2013, February 15).
  • A trial comparing 2 ways of taking sunitinib or pazopanib for advanced kidney cancer (STAR).
  • Sunitinib (Sutent) | Cancer drugs.
  • Everolimus in the management of metastatic renal cell carcinoma: an evidence-based review of its place in therapy - PMC. (2016, September 1).
  • Randomized, Controlled, Double-Blind, Cross-Over Trial Assessing Treatment Preference for Pazopanib Versus Sunitinib in Patients With Metastatic Renal Cell Carcinoma: PISCES Study - ASCO Publications. (2014, March 31).
  • Targeted Therapy Cabozantinib Slows Progression of Rare Kidney Cancer. (2021, March 24).
  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. (2016, April 22).
  • Sunitinib: the antiangiogenic effects and beyond - PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
  • A Review of Renal Cell Carcinoma - U.S. Pharmacist. (2007, January 23).
  • Cabozantinib for the treatment of kidney cancer - PMC - NIH.
  • PI3K/AKT/mTOR signalling pathway involvement in renal cell carcinoma pathogenesis (Review) - PMC.
  • The implementation of lenvatinib/everolimus or lenvatinib/pembrolizumab combinations in the treatment of metastatic renal cell carcinoma - Taylor & Francis.
  • Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC.
  • Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed.
  • Pazopanib Noninferior to Sunitinib as Front-line Therapy for Metastatic Renal Cell Carcinoma - The ASCO Post. (2012, November 1).
  • The role of von Hippel-Lindau tumor suppressor protein and hypoxia in renal clear cell carcinoma - American Physiological Society Journal.
  • MTT Cell Assay Protocol.
  • MTT (Assay protocol.
  • Clear-cell renal cell carcinoma - A comprehensive review of agents used in the contemporary management of advanced/metastatic disease - PMC.
  • An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines.
  • MTT assay protocol | Abcam.
  • Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC.
  • Renal Cell Carcinoma Treatment & Management - Medscape Reference. (2025, October 17).
  • Lenvatinib Regimen Setting Pace for Emerging Combos in Kidney Cancer.
  • Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC) - MDPI. (2021, September 10).
  • Cabozantinib Approved for Renal Cell Carcinoma | Cancer Discovery - AACR Journals. (2016, June 2).
  • Lenvatinib in combination with Everolimus | FDA. (2016, May 16).
  • Clinical analysis of everolimus in the treatment of metastatic renal cell carcinoma - Ren.
  • A molecular case report: Functional assay of tyrosine kinase inhibitors in cells from a patient's primary renal cell carcinoma - PMC.
  • PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PMC.
  • Full article: Treatment of Advanced Renal Cell Carcinoma Patients with Cabozantinib, an Oral Multityrosine Kinase Inhibitor of MET, AXL and VEGF Receptors - Taylor & Francis.
  • The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC - NIH.
  • Lenvatinib, Everolimus Combo Effective for Second-Line RCC | CancerNetwork. (2015, October 27).
  • Current Treatment Options for Metastatic Renal-Cell Carcinoma: Review of the Literature.
  • Activation of the PI3K/AKT Pathway Induces Urothelial Carcinoma of the Renal Pelvis: Identification in Human Tumors and Confirmation in Animal Models - AACR Journals. (2009, November 1).
  • Novel Targets and Therapies for Metastatic Renal Cell Carcinoma | CancerNetwork. (2026, March 17).
  • The Mechanism of the PI3K-AKT-mTOR Signaling Pathway in Renal Cell Carcinoma: Current Developments and Future Prospects - Frontiers. (2026, February 23).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established chemical safety principles and regulatory standards, providing a self-validating system for waste management.

Part 1: Hazard Assessment and Waste Identification

The SDS for 3-(Piperazin-1-yl)propanoic acid indicates that the compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given that the compound is a dihydrochloride salt of an organic base, it is prudent to handle it as a hazardous waste. The acidic nature of the hydrochloride salt may also contribute to its irritant properties. Therefore, the waste generated from this compound must be classified as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[2][3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting, storing, and disposing of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure. This is your first and most critical line of defense.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which can cause serious eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and potential absorption.[2]
Body Protection A standard laboratory coat.Protects against skin contact and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Prevents respiratory irritation from inhaling dust or aerosols.[1]
Step 2: Segregation and Containerization

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, with a secure, leak-proof lid.

  • Solid Waste: Collect un-used or contaminated solid 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in this designated container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, dedicated liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizing agents.

  • Avoid Mixing: Never mix this waste with other chemical waste streams unless you have confirmed their compatibility.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride."

  • The approximate quantity of waste.

  • The date of accumulation.

  • The relevant hazard pictograms (e.g., irritant).

Step 4: Temporary Storage

Waste containers should be stored safely in the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong bases and oxidizers.[3][4]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS office or a licensed hazardous waste disposal company for the pickup and ultimate disposal of the waste.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Documentation: Maintain a record of the waste generated, including its name, quantity, and the date it was placed in the accumulation area.

  • Disposal Method: The waste will likely be incinerated at a licensed facility, which is a common and effective method for destroying organic chemical waste.[4]

The decision-making process for laboratory chemical waste is illustrated in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Waste Generated (Solid or Liquid) B Is it Contaminated with 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride? A->B C Place in Designated Hazardous Waste Container B->C Yes D Dispose as Non-Hazardous Waste B->D No E Is Container Full? C->E F Securely Seal and Label Container E->F Yes G Continue to Collect Waste E->G No H Store in Satellite Accumulation Area F->H I Arrange Pickup by Certified Waste Vendor H->I J Final Disposal at Approved Facility I->J

Caption: Workflow for the disposal of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride.

Part 3: Regulatory Context

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste can be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

While 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is not a listed waste, its irritant properties necessitate its management as a characteristic hazardous waste. Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this systematic approach to the disposal of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, from hazard assessment and PPE to final disposal, researchers can mitigate risks and ensure their work is conducted in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BASF. (2022, November 1). Safety data sheet.
  • Apollo Scientific. (2022, May 18). 3-(Piperazin-1-yl)propanoic acid Safety Data Sheet.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Acetylpiperazine.
  • (n.d.). Laboratory Liquid Waste Disposal Flow Chart.
  • BenchChem. (2025). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: 1-Acetylpiperazine.
  • Antibodies. (n.d.). Piperazine.
  • (n.d.). EPA HAZARDOUS WASTE CODES.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • (n.d.). Waste handling in the organic chemistry lab.
  • 厚生労働省. (2008, September 26). ピペラジン - 職場のあんぜんサイト:化学物質:GHSモデル SDS情報.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Handling 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 1185303-69-8) requires stringent safety protocols. As a highly versatile building block in neuropharmacology and drug development, this compound pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 1185303-69-8) requires stringent safety protocols. As a highly versatile building block in neuropharmacology and drug development, this compound presents a dual-hazard profile: the potent sensitizing properties of the piperazine ring combined with the corrosive, hygroscopic nature of a dihydrochloride salt[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning behind required Personal Protective Equipment (PPE), alongside self-validating operational and disposal workflows.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, one must first understand why the chemical is dangerous. The hazards of 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride are driven by its molecular structure:

  • Piperazine Core (Sensitization): Piperazine derivatives are notorious for causing occupational asthma and allergic contact dermatitis[2]. When inhaled, the fine organic powder acts as a hapten, binding to respiratory proteins and triggering an IgE-mediated immune response[3].

  • Dihydrochloride Salt (Corrosivity & Hygroscopy): The addition of two hydrochloric acid equivalents makes this powder highly hygroscopic. If the powder contacts unprotected, perspiring skin or mucosal membranes (eyes, respiratory tract), it rapidly absorbs moisture and dissolves, creating a highly concentrated, localized acidic environment[2]. This causes immediate chemical burns, which subsequently compromises the skin barrier and facilitates deeper tissue penetration of the sensitizing piperazine core.

Table 1: Chemical Profile & Hazard Summary

ParameterValue / Description
Chemical Name 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
CAS Number 1185303-69-8[1]
Molecular Weight 259.17 g/mol [1]
Physical State Solid (Hygroscopic Organic Powder)
Primary GHS Hazards Corrosive (H314), Skin Sensitizer (H317), Respiratory Sensitizer (H334)[3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sensitizing dihydrochloride salts. The selection of PPE must account for chemical breakthrough times and the risk of aerosolization[4][5].

Table 2: Task-Specific PPE Requirements

Protective GearAnalytical Scale (<1g)Preparative/Bulk Scale (>1g)Causality / Scientific Rationale
Gloves Double-layered Nitrile (0.12mm+)Heavy-duty Nitrile or Butyl RubberCritical: Latex exhibits rapid breakthrough times (<6 mins) for piperazine-related compounds. Nitrile or butyl rubber provides superior chemical resistance and prevents dermal sensitization[5].
Respiratory N95 or P100 Particulate RespiratorPowered Air-Purifying Respirator (PAPR)Prevents inhalation of highly sensitizing organic dust. PAPR is required for bulk handling due to the high risk of dust cloud formation[6][7].
Ocular Chemical Splash GogglesFull Face Shield over GogglesThe dihydrochloride salt is severely corrosive to corneal tissue upon contact with tear fluid. Safety glasses with side shields are inadequate[2][3].
Body Standard Lab Coat (Cotton/Poly blend)Tyvek Coveralls, Chemical ApronPrevents the accumulation of hygroscopic dust on woven fabrics, which can later transfer to the skin or be inhaled outside the lab[6].

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, every handling step must be designed to minimize aerosolization and static buildup, which can cause the powder to scatter.

HandlingWorkflow Start Risk Assessment & Hazard ID PPE Don Specialized PPE (Nitrile, N95/P100, Goggles) Start->PPE Containment Primary Containment (Fume Hood / VBE) PPE->Containment Weighing Weighing & Transfer (Anti-static tools) Containment->Weighing Spill Spill Event? Weighing->Spill Neutralize Neutralize (NaHCO3) & Collect Spill->Neutralize Yes Process Reaction / Solubilization Spill->Process No Waste Aqueous Waste Neutralization & Disposal Neutralize->Waste Process->Waste

Workflow for the safe handling, containment, and disposal of piperazine dihydrochloride salts.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the balance is located within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood. Place an anti-static mat under the balance to prevent the hygroscopic powder from clinging to surfaces via static electricity.

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and an N95/P100 respirator[6][7]. Ensure no skin is exposed at the wrists.

  • Manipulation: Use grounded, anti-static spatulas (preferably metal, not plastic) to transfer the 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. Do not pour the powder directly, as this generates airborne particulates.

  • Solubilization: If preparing a stock solution, add the solvent to the pre-weighed powder slowly. Because it is a dihydrochloride salt, dissolution in aqueous media may be slightly exothermic and will result in a highly acidic solution (pH < 2)[2].

  • Decontamination: Wipe down the balance and surrounding area with a disposable cloth dampened with a mild sodium bicarbonate ( NaHCO3​ ) solution to neutralize any invisible HCl/piperazine dust residue, followed by a water wipe.

Spill Response & Waste Disposal Plan

Because the compound contains both a biologically active piperazine ring and two equivalents of hydrochloric acid, waste cannot be disposed of via standard organic or aqueous streams without pre-treatment[3][8].

Protocol B: Dry Powder Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Upgrade PPE: Responders must wear a P100 respirator or PAPR, heavy-duty nitrile gloves, and Tyvek shoe covers[7].

  • Containment (No Sweeping): Never dry-sweep the powder, as this aerosolizes the sensitizer[9]. Cover the spill gently with damp sand or a commercial absorbent pad slightly moistened with water to suppress dust.

  • Neutralization: Carefully apply a weak base (such as solid sodium carbonate or sodium bicarbonate) over the dampened spill area to neutralize the dihydrochloride salt[3].

  • Collection: Use a non-sparking, disposable scoop to collect the neutralized slurry into a sealable, chemically compatible hazardous waste container.

Protocol C: Routine Waste Disposal
  • Aqueous Waste: Aqueous solutions containing 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride will be highly acidic. Before transferring to the general aqueous hazardous waste carboy, slowly neutralize the solution to pH 6-8 using 1M NaOH or saturated NaHCO3​ [10].

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a dedicated, sealed solid hazardous waste bin labeled clearly with "Toxic/Corrosive - Piperazine Derivatives" to prevent accidental exposure to custodial staff[3].

References

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from: [Link]

  • ResearchGate. Time course results for latex glove material permeation. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
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3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
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